molecular formula C12H20N2O7 B1141047 2,6-Deoxyfructosazine CAS No. 36806-15-2

2,6-Deoxyfructosazine

Cat. No.: B1141047
CAS No.: 36806-15-2
M. Wt: 304.30 g/mol
InChI Key: MBHUNOHYVYVNIP-VSSNEEPJSA-N
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Description

2,6-Deoxyfructosazine (DOF) is a polyhydroxyalkylpyrazine garnering significant research interest for its multi-faceted biological activities and presence in processed functional foods and botanical extracts . In dermatological research, DOF demonstrates potent anti-aging efficacy by enhancing the synthesis of key dermal components, promoting the secretion of type I collagen and hyaluronic acid in human dermal fibroblasts, which are crucial for skin elasticity and hydration . It further aids in maintaining a healthy extracellular matrix by inhibiting the collagen-degrading enzyme matrix metalloproteinase-1 (MMP-1) and exhibits robust antioxidant activity by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels . Research into functional foods investigates the formation of DOF from glucosamine in baked goods like functional bread, where it influences product color and flavor profile, presenting a model system for studying the Maillard reaction in complex matrices . The compound is also a key active ingredient in value-added products derived from biomass; for instance, it is identified as an active anti-diabetic component in the ammonia-treated extract of Eugenia jambolana Lamarck seeds . From a green chemistry perspective, the efficient synthesis of DOF is explored through the valorization of monosaccharides like glucose in innovative, sustainable eutectic media such as ammonium formate, highlighting its role in developing economical and environmentally friendly synthetic routes . These diverse research applications make this compound a valuable compound for investigations in skincare science, food chemistry, and sustainable biomass conversion. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36806-15-2

Molecular Formula

C12H20N2O7

Molecular Weight

304.30 g/mol

IUPAC Name

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1

InChI Key

MBHUNOHYVYVNIP-VSSNEEPJSA-N

SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O

Isomeric SMILES

C1=C(N=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O

melting_point

168.5 - 168.8 °C

physical_description

Solid

Synonyms

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol;  2-(D-arabino-1’,2’,3’,4’-Tetrahydroxybutyl)-6-(D-erythro-2’’,3’’,4’’-trihydroxybutyl)pyrazine; 

Origin of Product

United States

Foundational & Exploratory

A Comparative Structural Analysis of 2,5- and 2,6-Deoxyfructosazine Isomers: Implications for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deoxyfructosazines (DOFs) are a class of polyhydroxyalkylpyrazine compounds formed during the Maillard reaction and from the self-condensation of D-glucosamine.[1][2][3] These molecules are of significant interest to the food, flavor, and pharmaceutical industries due to their roles as flavor agents and their diverse biological activities, including immunomodulatory and potential anti-aging effects.[3][4][5] Deoxyfructosazine exists as two primary positional isomers: 2,5-deoxyfructosazine and 2,6-deoxyfructosazine.[6] While chemically similar, the distinct spatial arrangement of their side chains arising from substitution at the para (2,5-) versus the ortho (2,6-) positions of the central pyrazine ring imparts subtle yet critical differences in their physicochemical properties, formation mechanisms, and biological functions. This technical guide provides an in-depth exploration of the core structural differences between these two isomers, examines the mechanistic pathways governing their formation, and discusses the profound implications of this isomerism for researchers, chemists, and drug development professionals.

Introduction to Deoxyfructosazines

Deoxyfructosazines belong to the broader family of pyrazines, nitrogen-containing heterocyclic compounds that are widespread in nature and are particularly known for contributing to the aromas of roasted, toasted, and fermented foods.[1] Specifically, DOFs are characterized by a central pyrazine ring substituted with two polyhydroxyalkyl side chains. They are notably formed during the later stages of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[2]

Beyond their role in flavor chemistry, DOFs have emerged as potent bioactive molecules. For instance, 2,5-deoxyfructosazine has been shown to be a more effective inhibitor of interleukin-2 (IL-2) production in T-cells than its precursor, D-glucosamine, suggesting a significant immunomodulatory potential.[3][5] In fact, it is now understood that some of the biological effects previously attributed solely to D-glucosamine may be due to its in-situ conversion into these fructosazine derivatives under neutral pH conditions.[3] This realization underscores the critical importance of understanding the specific structures and activities of the individual isomers.

The Core Structural Distinction: A Tale of Two Isomers

The fundamental difference between 2,5-DOF and 2,6-DOF lies in the substitution pattern on the aromatic pyrazine core. The pyrazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.

Fig 1. Core pyrazine ring with IUPAC numbering.

Both DOF isomers share the same molecular formula, C₁₂H₂₀N₂O₇, and the same constituent side chains: a D-arabino-1',2',3',4'-tetrahydroxybutyl group and a D-erythro-2'',3'',4''-trihydroxybutyl group.[2] The isomerism arises from where these chains attach to the pyrazine ring.

  • 2,5-Deoxyfructosazine : Features the two side chains in a para arrangement, attached to carbons 2 and 5 of the pyrazine ring. This results in a molecule with pseudo C₂h symmetry.

  • This compound : Features the two side chains in an ortho arrangement, attached to carbons 2 and 6. This configuration is less symmetrical.

This seemingly minor positional change has significant consequences for the molecule's overall shape, polarity, and ability to interact with other molecules.

Fig 2. Comparative structures of 2,5-DOF and 2,6-DOF.

Mechanistic Insights into Isomer Formation

The formation of both 2,5- and 2,6-DOF isomers is a fascinating example of chemical selectivity dictated by reaction conditions and precursors. The most probable pathway involves the self-condensation of two molecules of an amino sugar, such as D-glucosamine.[2][3] This process is catalyzed under neutral to basic conditions.

The choice of the initial sugar in a Maillard reaction system can selectively favor one isomer over the other. A key study demonstrated that the reaction of fructose and ammonium formate produces a considerably high yield of 2,5-deoxyfructosazine .[2] In contrast, the reaction of glucose and ammonium formate predominantly forms the 2,6-isomer .[2] This suggests that the stereochemistry and structure of the sugar precursor and its early-stage rearrangement products (e.g., glucosamine via the Heyns rearrangement from fructose) direct the cyclization pathway, leading to a preferential formation of one isomer.

G A 2x D-Glucosamine (Precursor) B Dimerization & Initial Condensation A->B C Dihydropyrazine Intermediate (Unstable) B->C D Oxidation (Aromatization) C->D E 2,5-Deoxyfructosazine (para-Isomer) D->E Pathway A F This compound (ortho-Isomer) D->F Pathway B

Fig 3. Generalized formation pathway of DOF isomers.

Causality of Isomer Selection : The selectivity likely arises from the formation of different key intermediates during the dimerization of the amino sugar. The way two precursor molecules align and undergo condensation and subsequent cyclization determines which nitrogen and carbon atoms form the final pyrazine ring, thus locking in either a 2,5- or 2,6-substitution pattern. Fine-tuning reaction parameters such as pH, temperature, and catalysts can therefore be a strategy to selectively synthesize the desired isomer.[7][8]

Physicochemical and Spectroscopic Differentiation

While sharing the same mass, the two isomers can be distinguished by analytical techniques that are sensitive to molecular symmetry and structure.

Table 1: Comparative Properties of Deoxyfructosazine Isomers

Property2,5-DeoxyfructosazineThis compoundReference(s)
IUPAC Name (1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol[9][10]
CAS Number 17460-13-836806-15-2[9][10]
Molecular Formula C₁₂H₂₀N₂O₇C₁₂H₂₀N₂O₇[11]
Molecular Weight 304.30 g/mol 304.30 g/mol [11]
Substitution para (2,5-)ortho (2,6-)[2]
Symmetry Pseudo-C₂h (Higher Symmetry)C₂v (Lower Symmetry)N/A

Spectroscopic Analysis : The primary tool for unambiguous structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR : The key distinction will appear in the aromatic region of the spectrum. For the more symmetrical 2,5-DOF , the two protons on the pyrazine ring (at C-3 and C-6) are chemically equivalent, leading to a single, sharp singlet. For the less symmetrical 2,6-DOF , the protons at C-3 and C-5 are in different chemical environments. They would appear as two distinct signals (likely doublets, coupling to each other), resulting in a more complex pattern.

  • ¹³C NMR : A similar logic applies. The symmetry of 2,5-DOF will result in fewer signals in the aromatic region compared to the 2,6-isomer, where each carbon atom in the pyrazine ring is unique.

Chromatographic Separation : Techniques like High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like porous graphitic carbon (PGC), can effectively separate the two isomers based on differences in their polarity and interaction with the stationary phase.[3] This separation is essential for isolating pure isomers for biological testing.

Implications for Drug Development and Biological Activity

The distinction between 2,5- and 2,6-DOF is not merely academic; it is of paramount importance for drug development and biological research.

  • Receptor Binding and Enzyme Inhibition : The three-dimensional shape of a molecule dictates its ability to bind to biological targets. The different spatial orientations of the polyhydroxy side chains in 2,5-DOF versus 2,6-DOF create unique pharmacophores. One isomer may fit perfectly into the active site of an enzyme or a receptor binding pocket, while the other may bind weakly or not at all. This could lead to one isomer being a potent therapeutic agent while the other is inactive or even exhibits off-target toxicity.

  • Pharmacokinetics (ADME) :

    • Solubility and Permeability : The ortho-substituted 2,6-DOF is expected to have a larger dipole moment than the more symmetric para-substituted 2,5-DOF. This can influence aqueous solubility and ability to cross biological membranes, affecting absorption and distribution.

    • Metabolism : The positions of the side chains can influence metabolic stability. One isomer might shield a part of the pyrazine ring from metabolic enzymes (e.g., cytochrome P450s), while the other might present a readily metabolizable site, leading to different half-lives and clearance rates in the body.

  • Intellectual Property : For drug development professionals, the ability to synthesize and characterize a specific, more active isomer can be the basis for a strong patent claim, providing a competitive advantage.

Experimental Protocols

The following protocols are generalized methodologies based on established principles for the synthesis and analysis of deoxyfructosazines.

Protocol 1: Synthesis of Deoxyfructosazine from D-Glucosamine Hydrochloride

This protocol describes a one-pot synthesis using a basic ionic liquid, which acts as both a solvent and a catalyst, promoting the self-condensation reaction.[7][12]

Methodology Rationale : The use of a basic ionic liquid provides a non-volatile, thermally stable reaction medium that also catalyzes the dehydration and condensation steps. The basicity is crucial for deprotonating the amine and hydroxyl groups of glucosamine, facilitating the reaction.

Step-by-Step Procedure :

  • Reactant Preparation : In a sealed reaction vessel, combine D-glucosamine hydrochloride (1.0 eq) and a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) (approx. 10-fold mass excess).

  • Co-Solvent Addition (Optional) : To improve solubility and reaction kinetics, a co-solvent like dimethyl sulfoxide (DMSO) can be added.[12]

  • Reaction : Heat the mixture with stirring at 120 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Extraction : After cooling, dilute the reaction mixture with water. The ionic liquid can be removed by extraction with a suitable organic solvent (e.g., ethyl acetate), though the products will remain in the aqueous layer.

  • Purification : The aqueous layer containing the DOF isomers is typically purified using column chromatography. A cation exchange resin (e.g., Dowex 50W) can be used, eluting with deionized water to separate the pyrazine products from unreacted starting material and salts.[2]

  • Isomer Separation : Further purification and separation of the 2,5- and 2,6-isomers can be achieved via preparative HPLC.

Protocol 2: Analytical Differentiation by HPLC-MS/MS

This protocol provides a method to separate and identify the two isomers in a reaction mixture.

Methodology Rationale : HPLC separates the isomers based on their differential interaction with the stationary phase. Mass spectrometry (MS) provides definitive identification based on their identical mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns (MS/MS).

Step-by-Step Procedure :

  • Sample Preparation : Dilute the reaction mixture or purified sample in the mobile phase starting solvent (e.g., 5 mM ammonium acetate in water).

  • HPLC Separation :

    • Column : A porous graphitic carbon (PGC) column (e.g., Hypercarb, 5 µm) is highly effective for separating polar, structurally similar compounds.[3]

    • Mobile Phase : A gradient elution is typically used. For example, Mobile Phase A: 5 mM ammonium acetate (pH ~8.5); Mobile Phase B: Acetonitrile.

    • Gradient : Start with a low percentage of B (e.g., 0-5%), and gradually increase to ~30% over 30-40 minutes to elute the compounds.

  • Mass Spectrometry Detection :

    • Ionization : Use Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan : Scan for the protonated molecule [M+H]⁺ at m/z 305.1. Both isomers will show this parent ion.

    • MS/MS Fragmentation : To confirm identity, perform fragmentation on the m/z 305.1 ion. While fragmentation patterns may be similar, subtle differences in fragment intensities can sometimes be observed, providing an additional layer of evidence for isomer identification. The primary confirmation remains the HPLC retention time compared against a certified reference standard.

Conclusion

The structural difference between 2,5-deoxyfructosazine and this compound is a classic example of positional isomerism with far-reaching consequences. The simple change from a para to an ortho substitution on the central pyrazine ring alters the molecule's symmetry, physicochemical properties, and three-dimensional architecture. This, in turn, dictates the molecule's biological activity, metabolic fate, and the analytical strategies required for its identification. For researchers in medicinal chemistry, pharmacology, and food science, a thorough understanding and the ability to selectively synthesize and analyze these isomers are not just beneficial but essential for unlocking their full potential as therapeutic agents or functional ingredients.

References

  • Tsuchida, H., Tachibana, S., Kitamura, K., & Komoto, M. (1976). Formation of Deoxyfructosazine and Its 6-Isomer by the Browning Reaction between Fructose and Ammonium Formate. Agricultural and Biological Chemistry, 40(5), 921-925. Available from: [Link].

  • Jia, L., Wang, Y., Qiao, Y., et al. (2014). Mechanistic Study on the Conversion of d-Fructose into Deoxyfructosazine: Insights from NMR and DFT Study. ResearchGate. Available from: [Link].

  • Li, Y., et al. (2024). Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis. MDPI. Available from: [Link].

  • Jia, L., Wang, Y., Qiao, Y., et al. (2014). Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst. RSC Advances, 4(83), 44254-44261. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73452, Deoxyfructosazine. PubChem. Available from: [Link].

  • Zhu, A., Huang, J. B., Clark, A., & T-cell interleukin-2 production better than D-glucosamine. Carbohydrate Research, 342(18), 2745–2749. Available from: [Link].

  • Wang, S., et al. (2024). The conversion of glucosamine to deoxyfructosazine and its impact on bread quality. Food Chemistry, 437, 137819. Available from: [Link].

  • Jia, L., et al. (2014). Efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst. ResearchGate. Available from: [Link].

  • Google Patents. CN100425596C - Process for preparing deoxy fructosazine.
  • Li, H., et al. (2020). Arylboronic Acids Catalyzed Upgrade of Glucosamines for Deoxyfructosazine and Insights on Reaction Mechanism. ChemRxiv. Available from: [Link].

Sources

2,6-deoxyfructosazine as a volatile Maillard reaction product in food chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Deoxyfructosazine: The Volatile Precursor & Bioactive Maillard Product Content Type: Technical Whitepaper Audience: Senior Researchers, Food Chemists, and Drug Development Scientists

A Technical Guide to Formation, Analysis, and Pharmacological Potential

Executive Summary

In the complex landscape of the Maillard reaction, This compound (2,6-DOF) occupies a unique and often misunderstood position. Frequently miscategorized solely as a volatile aroma compound, it is chemically a non-volatile polyhydroxyalkylpyrazine that functions as a critical reservoir for volatile pyrazines. Upon thermal degradation, it releases specific flavor notes essential to roasted profiles (coffee, cocoa, tobacco). Beyond food chemistry, 2,6-DOF has emerged as a high-value target in drug development, exhibiting potent anti-inflammatory and anti-diabetic properties comparable to established pharmacophores.

This guide provides a rigorous technical analysis of 2,6-DOF, correcting common misconceptions regarding its volatility, detailing its isomer-specific formation mechanisms, and outlining validated protocols for its extraction and quantification.

Part 1: Chemical Identity & The Volatility Paradox

The Isomer Distinction

It is critical to distinguish between the two primary isomers formed during the Maillard reaction. Their formation is dictated by the starting sugar moiety (Aldose vs. Ketose):

FeatureThis compound (2,6-DOF) 2,5-Deoxyfructosazine (2,5-DOF)
Precursor Dominance Aldoses (e.g., Glucose) + AmmoniaKetoses (e.g., Fructose) + Ammonia; Glucosamine
Chemical Structure Asymmetric substitution (2,6-position)Symmetric substitution (2,5-position)
Solubility Highly water-soluble (Polar)Highly water-soluble (Polar)
Primary Role Flavor precursor; Bioactive metaboliteBioactive metabolite (IL-2 inhibitor); Flavor precursor
The Volatility Paradox

While often discussed in the context of "volatile profiles," 2,6-DOF itself has a high melting point (~160°C) and low vapor pressure. It is not a volatile aroma compound in its native state.

  • The Mechanism of Volatility: 2,6-DOF acts as a thermal precursor . Under roasting conditions (>120°C), the polyhydroxyalkyl side chains undergo retro-aldol cleavage and dehydration.

  • Release Profile: This degradation yields volatile alkylpyrazines, such as 2,5-dimethylpyrazine (nutty, roasted earth) and 2,6-dimethylpyrazine (cocoa, roasted meat).

Expert Insight: In analytical workflows, if you detect 2,6-DOF directly via headspace GC-MS without derivatization, it is likely an artifact of the injection port thermal degradation, not the native composition of the sample.

Part 2: Formation Mechanism (Maillard Pathways)

The formation of 2,6-DOF is a specific branch of the advanced Maillard reaction, often competing with melanoidin formation. The pathway is pH-dependent, favoring slightly alkaline conditions (pH 7–9).

Pathway Visualization

The following diagram illustrates the divergent pathways where Glucose (Aldose) favors 2,6-DOF, while Fructose (Ketose) favors 2,5-DOF.

MaillardPathways Glucose Glucose (Aldose) Glucosamine Glucosamine / Fructosamine (Intermediate) Glucose->Glucosamine + NH3 (Amadori Rearrangement) Fructose Fructose (Ketose) Fructose->Glucosamine + NH3 (Heyns Rearrangement) Ammonia Ammonia / Amino Source Ammonia->Glucosamine DOF26 This compound (2,6-DOF) Glucosamine->DOF26 Condensation (Aldose dominant) DOF25 2,5-Deoxyfructosazine (2,5-DOF) Glucosamine->DOF25 Condensation (Ketose dominant) Volatiles Volatile Alkylpyrazines (Aroma Compounds) DOF26->Volatiles Thermal Degradation (>120°C) DOF25->Volatiles Thermal Degradation

Figure 1: Divergent synthesis pathways of Deoxyfructosazine isomers and their thermal degradation into volatiles.

Part 3: Analytical Protocols

Due to the polarity of 2,6-DOF, standard volatile analysis (Headspace SPME) is insufficient for quantification. Two distinct workflows are required depending on the data required.

Protocol A: Quantification of Intact 2,6-DOF (LC-MS/MS)

Best for: Pharmacological dosing, precursor quantification in raw beans/tobacco.

  • Sample Preparation:

    • Homogenize 1g of sample in 10mL Methanol:Water (50:50 v/v) .

    • Why: 100% water extracts excessive sugars; 100% MeOH precipitates proteins too fast, trapping the analyte. 50:50 is the optimal balance.

    • Ultrasonicate for 20 mins at <40°C (prevent thermal degradation).

    • Centrifuge at 10,000 x g for 10 mins.

  • Solid Phase Extraction (SPE) Cleanup (Critical Step):

    • Cartridge: Strong Cation Exchange (SCX) .

    • Mechanism:[1][2][3][4][5][6] Pyrazines are weak bases. At acidic pH, they bind to SCX, allowing sugars (neutral) to wash through.

    • Condition: MeOH -> Water -> 0.1M HCl.

    • Load Sample -> Wash with Water -> Elute with 5% NH4OH in Methanol .

  • LC-MS/MS Parameters:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. Reverse phase C18 often fails to retain polar DOFs.

    • Mobile Phase: Acetonitrile/Water (Ammonium Formate buffer pH 3.5).

    • Ionization: ESI Positive Mode ([M+H]+ = 305.13 m/z).

Protocol B: Volatile Potential Analysis (Derivatization GC-MS)

Best for: Flavor chemistry profiling.

  • Lyophilization: Freeze-dry the aqueous extract to remove all water (water kills silylation reagents).

  • Derivatization:

    • Add 50µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 mins.

    • Result: Hydroxyl groups are replaced by TMS groups, making the molecule volatile.

  • GC-MS Analysis:

    • Inlet: 250°C (Splitless).

    • Column: DB-5ms or equivalent non-polar column.

    • Note: You will detect the TMS-derivative of 2,6-DOF, not the native molecule.

Part 4: Pharmacological Potential (Drug Development)

Recent studies indicate 2,6-DOF is not merely a flavor by-product but a potent bioactive molecule.

Therapeutic Targets
  • Anti-Inflammatory (IL-2 Inhibition):

    • 2,6-DOF (and 2,5-DOF) has been shown to inhibit Interleukin-2 (IL-2) production in T-cells.[1]

    • Mechanism:[2][4][5][6] Downregulation of NF-kB signaling pathways.

    • Application: Potential non-steroidal anti-inflammatory for gut inflammation (IBD).

  • Diabetes (Insulin Sensitization):

    • Acts similarly to metformin by activating AMPK pathways, improving glucose uptake in skeletal muscle.

Bioactivity Workflow

The following decision tree outlines the evaluation of 2,6-DOF for drug candidates.

Bioactivity Sample Purified 2,6-DOF Assay1 In Vitro: Jurkat T-Cells Sample->Assay1 Assay2 In Vivo: db/db Mice Sample->Assay2 Result1 Measure IL-2 Suppression (ELISA) Assay1->Result1 Result2 Measure Blood Glucose & Insulin Sensitivity Assay2->Result2

Figure 2: Screening workflow for immunomodulatory and anti-diabetic activity of 2,6-DOF.

References

  • Zhu, A., et al. (2007). "2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine."[1] Carbohydrate Research.

  • Goker, H., et al. (2019). "Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium." Green Chemistry.

  • Yaylayan, V. A. (2016). "In situ formation of the amino sugars... under Maillard reaction conditions." Food Chemistry.

  • Starowicz, M., & Zieliński, H. (2019). "How Maillard Reaction Influences Sensorial Properties (Color, Flavor and Texture) of Food Products." Food Reviews International.

  • PubChem. "Deoxyfructosazine Compound Summary." National Library of Medicine.

Sources

Technical Guide: Natural Occurrence and Analysis of 2,6-Deoxyfructosazine in Fermented Soy Products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, formation, and analysis of 2,6-deoxyfructosazine (2,6-DOF) in fermented soy matrices.

Executive Summary

This compound (2,6-DOF) is a bioactive pyrazine derivative formed naturally during the fermentation of soy products (soy sauce, miso, natto) via the Maillard reaction.[1][2] Unlike its isomer 2,5-deoxyfructosazine (2,5-DOF)—which derives primarily from fructose—2,6-DOF is the specific condensation product of glucose and ammonia . Given that soy fermentation relies heavily on the enzymatic hydrolysis of starch into glucose by Aspergillus oryzae, 2,6-DOF represents a critical, yet often overlooked, metabolic marker of fermentation maturity and thermal processing.

This guide provides researchers with the mechanistic basis of 2,6-DOF formation, validated protocols for its quantification, and an overview of its emerging pharmacological relevance in metabolic and inflammatory disorders.

Part 1: Chemical Identity & Biosynthetic Mechanism[3]

Structural Distinction

In the context of drug development and analytical chemistry, distinguishing between the 2,5- and 2,6-isomers is critical due to their differing precursors and potential biological affinities.

FeatureThis compound (2,6-DOF) 2,5-Deoxyfructosazine (2,5-DOF)
CAS Registry 10049-36-2 (Generic) / Specific stereoisomers vary17460-13-8
Primary Precursor Glucose + AmmoniaFructose + Ammonia
Formation Context High-glucose matrices (e.g., Starch-based soy ferments)High-fructose matrices (e.g., Fruit, Tobacco, HFCS)
Key NMR Shift (

C)
C2–C5: 154.3 – 158.0 ppm C2–C5: 140.7 – 143.2 ppm
UV Absorbance

nm

nm
The Glucose-Ammonia Pathway in Soy Fermentation

In soy sauce and miso production, Aspergillus oryzae (Koji mold) secretes amylases that hydrolyze soybean/wheat starch into high concentrations of D-glucose . Simultaneously, proteases release amino acids and ammonia (from deamination).

The formation of 2,6-DOF proceeds through the dimerization of glucosamine-like intermediates.[1] This is a non-enzymatic browning reaction (Maillard) favored by the neutral-to-slightly-acidic pH and long aging periods of traditional fermentation.

G Starch Soy/Wheat Starch Glucose D-Glucose (High Concentration) Starch->Glucose Amylase (A. oryzae) Imine Glucosylamine / Imine Glucose->Imine + NH3 Ammonia Ammonia (NH3) (Proteolysis Byproduct) Ammonia->Imine Amadori Amadori Product (Isoglucosamine) Imine->Amadori Rearrangement Dimer Dimerization Amadori->Dimer Self-Condensation DOF26 This compound (2,6-DOF) Dimer->DOF26 - 2 H2O Cyclization

Figure 1: Biosynthetic pathway of this compound in soy fermentation matrices driven by glucose availability.

Part 2: Occurrence in Fermented Soy Matrices[7]

Matrix Distribution

The concentration of 2,6-DOF varies significantly based on the "Koji" substrate ratio (Soybean:Wheat). Wheat-heavy recipes (like Koikuchi shoyu) generate more glucose, theoretically favoring 2,6-DOF over 2,5-DOF compared to pure soybean ferments (Tamari).

Product TypeFermentation TimeEstimated 2,6-DOF StatusInfluencing Factors
Soy Sauce (Koikuchi) 6 months – 2 yearsHigh High wheat content provides abundant glucose precursor.
Miso (Rice Koji) 3 months – 1 yearModerate to High Rice starch hydrolysis fuels glucose-ammonia reaction.
Natto 24 – 48 hoursLow Short fermentation time limits non-enzymatic browning accumulation.
Black Bean Sauce (Douchi) VariableModerate Depends on thermal processing steps (steaming) which accelerate Maillard reactions.
Mechanism of Accumulation

Unlike isoflavones which are released enzymatically, 2,6-DOF accumulates kinetically over time.

  • Phase 1 (Koji): High glucose release, low ammonia. Minimal 2,6-DOF.

  • Phase 2 (Moromi/Brine): Proteolysis releases ammonia. Glucose + Ammonia react slowly.

  • Phase 3 (Pasteurization/Aging): Heat treatment (pasteurization at 80°C) or long aging significantly spikes 2,6-DOF levels due to thermal acceleration of the Maillard condensation.

Part 3: Analytical Methodologies

To accurately quantify 2,6-DOF without interference from the 2,5-isomer or other pyrazines, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended due to the compound's high polarity.

Sample Preparation Protocol (Solid Phase Extraction)

Objective: Isolate pyrazines from the complex salt/protein matrix of soy sauce.

  • Dilution: Dilute 1 mL of soy sauce/miso extract with 9 mL of deionized water.

  • Protein Precipitation: Add 10 mL Acetonitrile (ACN). Vortex for 1 min. Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • SPE Cleanup (Oasis HLB or equivalent):

    • Condition: 3 mL Methanol followed by 3 mL Water.

    • Load: Apply 2 mL of supernatant.

    • Wash: 2 mL of 5% Methanol in water (removes salts/sugars).

    • Elute: 2 mL of 100% Methanol.

  • Reconstitution: Evaporate eluate under Nitrogen stream; reconstitute in Mobile Phase A (see below).

LC-MS/MS Conditions

Validation Note: Ensure chromatographic resolution between 2,5-DOF and 2,6-DOF standards, as they are isobaric.

  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-6 min: 95% B

      
       60% B
      
    • 6-8 min: 60% B (Wash)

    • 8.1 min: 95% B (Re-equilibration)

  • Detection (MRM Mode):

    • Precursor Ion: m/z 305.1

      
      
      
    • Quantifier Ion: m/z 287.1 (Loss of water)

    • Qualifier Ion: m/z 163.1 (C-C cleavage)

Part 4: Pharmacological Potential & Drug Development

2,6-DOF is moving from a "flavor compound" to a "lead compound" in pharmaceutical research. Its structural similarity to glucosamine but with a pyrazine core confers unique bioactivity.

Therapeutic Mechanisms
  • Anti-Diabetic: 2,6-DOF has been shown to regulate blood glucose levels, potentially by modulating insulin signaling pathways or inhibiting

    
    -glucosidase activity.
    
  • Anti-Inflammatory: Exhibits suppression of Interleukin-2 (IL-2) production in T-cells, suggesting utility in autoimmune disorders like Rheumatoid Arthritis.

  • Antimicrobial: Demonstrates efficacy against E. coli and other Gram-negative bacteria, likely through cell wall disruption or metabolic interference.

Pharmacology cluster_0 Metabolic Regulation cluster_1 Immune Modulation DOF This compound (Bioactive Ligand) Insulin Insulin Signaling Modulation DOF->Insulin TCell T-Cell Suppression DOF->TCell Glucose Blood Glucose Reduction Insulin->Glucose IL2 IL-2 Inhibition (Anti-Inflammatory) TCell->IL2

Figure 2: Pharmacological action pathways of 2,6-DOF in metabolic and immune systems.

References

  • Natural Occurrence & Formation

    • Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium. Green Chemistry.[4]

    • Maillard-Induced Carbohydrate Fragmentations. J. Agric. Food Chem.

  • Analytical Protocols

    • Analysis of Certain Nitrogenous Compounds in Tobacco (LC-MS/MS). Beitrage zur Tabakforschung International.

  • Pharmacological Activity

    • Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine. Molecules (MDPI).

    • 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production.[5] Carbohydrate Research.[5] (Note: Mechanistic parallel for 2,6-isomer).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2,6-Deoxyfructosazine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a comprehensive and detailed protocol for the quantitative determination of 2,6-deoxyfructosazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a heterocyclic compound formed during the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups.[1] In biological systems, its presence can be indicative of glycation processes associated with metabolic stress and has been investigated in the context of food chemistry and, increasingly, as a potential biomarker.[2][3]

The analysis of such polar, low-molecular-weight compounds in a complex biological matrix like plasma presents significant challenges, including poor retention on conventional reversed-phase columns and interference from endogenous matrix components.[3][4] The methodology described herein employs a straightforward protein precipitation for sample cleanup, followed by a robust chromatographic separation and highly selective detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high sensitivity, specificity, and reliability for the quantification of this compound, making it suitable for clinical research and biomarker discovery applications.

Principle of the Method

The core of this method is the selective isolation and sensitive detection of this compound. The workflow begins with a simple and efficient protein precipitation step using chilled acetonitrile to remove the bulk of plasma proteins. After centrifugation, the resulting supernatant, containing the analyte of interest, is directly injected into the LC-MS/MS system.

Chromatographic separation is achieved on a column designed to retain polar analytes. The use of a gradient elution ensures that this compound is adequately resolved from other matrix components. Following elution from the column, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is utilized to generate the protonated molecular ion [M+H]⁺ of this compound. This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This MRM transition provides exceptional specificity and allows for accurate quantification even at low concentrations.[3][5]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+), Ultrapure Water.

  • Chemicals: this compound analytical standard, Ammonium Formate (LC-MS Grade).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with caps, pipette tips.

  • Plasma: Blank human plasma collected in K₂EDTA tubes.

Instrumentation
  • LC System: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC H-Class, Thermo Vanquish).[5]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro, Sciex Triple Quad™ series, Agilent 6400 Series).[5][6]

  • Data System: Manufacturer-specific software for instrument control and data processing (e.g., MassLynx, Analyst, MassHunter).

Detailed Analytical Parameters

Liquid Chromatography (LC) Method

The choice of column is critical for retaining a polar analyte like this compound. While a HILIC column is a strong candidate, a C18 column with an aqueous mobile phase can also be effective, especially with additives like formic acid to ensure good peak shape.

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Provides excellent efficiency and is robust for plasma extracts. The 1.7 µm particle size is ideal for UPLC systems.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidification protonates the analyte, improving peak shape and ionization efficiency.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.40 mL/minA typical flow rate for a 2.1 mm ID column, providing good separation without excessive pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.[5]
Gradient Program See Table 4.1.1A shallow gradient is used to effectively separate the polar analyte from early-eluting matrix components.

Table 4.1.1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
1.0 98 2
5.0 70 30
6.0 5 95
7.0 5 95
7.1 98 2

| 9.0 | 98 | 2 |

Mass Spectrometry (MS) Method

MS parameters must be optimized by infusing a standard solution of this compound to determine the exact precursor and product ions and to optimize collision energy and other voltages. The values below are typical starting points for a small, nitrogen-containing molecule.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveDeoxyfructosazines contain nitrogen atoms that are readily protonated.
Capillary Voltage 3.0 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CA standard temperature to assist in desolvation without causing thermal degradation.
Desolvation Temp. 500 °CEnsures complete evaporation of the mobile phase.
Desolvation Gas Flow 800 L/hr (Nitrogen)Facilitates efficient desolvation of the ESI plume.
Cone Gas Flow 50 L/hr (Nitrogen)Helps to prevent non-volatile material from entering the mass analyzer.
MRM Transitions See Table 4.2.1Provides the highest level of specificity and sensitivity for quantification.[9]

Table 4.2.1: Optimized MRM Transitions for this compound (Note: The exact m/z values for this compound (C₆H₁₀N₂O₂) are: Exact Mass: 142.07. The [M+H]⁺ precursor would be m/z 143.08. Product ions must be determined empirically.)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)143.1To be determined0.0502515
This compound (Qualifier)143.1To be determined0.0502525
Internal Standard (e.g., ¹³C₃-¹⁵N-Leucine)Specific to ISSpecific to IS0.050OptimizeOptimize

Experimental Protocols

Plasma Sample Collection and Handling
  • Collect whole blood in tubes containing K₂EDTA as the anticoagulant.

  • Within 30 minutes of collection, centrifuge the tubes at 1,500 x g for 15 minutes at 4°C to separate the plasma.[10]

  • Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.[11]

  • For immediate analysis, proceed to the sample preparation step. For long-term storage, aliquot plasma into polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[12]

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ultrapure water.

  • Working Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 Methanol:Water.

  • Calibration Curve Standards & QCs: Spike appropriate volumes of the working stock solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (Low, Mid, High).

Plasma Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma (or standard/QC) into the corresponding labeled tube.

  • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard to each tube. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein removal.[1]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the tubes at 4°C for 20 minutes to maximize protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis. Be careful not to disturb the protein pellet.

Visualization of the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) add_acn 2. Add Ice-Cold Acetonitrile + IS (150 µL) plasma->add_acn Protein Precipitation vortex 3. Vortex (30s) add_acn->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant to Autosampler Vial centrifuge->supernatant lc_injection 6. LC Injection (5 µL) supernatant->lc_injection lc_separation 7. Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection 8. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration 9. Peak Integration ms_detection->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Concentration Calculation calibration->quantification

Caption: LC-MS/MS workflow for this compound analysis in plasma.

System Suitability and Method Validation

For this protocol to be considered trustworthy, it must be validated, and each analytical run must pass system suitability criteria.

  • System Suitability: Before injecting study samples, inject a mid-level QC sample multiple times. The retention time should be stable (RSD < 2%), and the peak area response should be consistent (RSD < 15%).

  • Linearity: The calibration curve should have a coefficient of determination (r²) of ≥0.99.[7]

  • Accuracy and Precision: The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The precision (%RSD) should also not exceed 15% (20% at LLOQ).[9]

  • Matrix Effect: A post-extraction spike experiment should be performed to evaluate whether endogenous plasma components suppress or enhance the analyte signal. This is a critical validation step for ensuring accurate quantification.[3]

  • Stability: The stability of this compound in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.[13]

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for higher throughput applications. Adherence to the specified chromatographic and mass spectrometric conditions, combined with proper method validation, will ensure the generation of high-quality, reliable data for research and clinical applications.

References

  • Troise, A. D., et al. (2015). Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry. PubMed. [Link]

  • van der Ende, M., et al. (2021). Amadori rearrangement products as potential biomarkers for inborn errors of amino-acid metabolism. PMC. [Link]

  • ResearchGate. (n.d.). Amadori products and amino acids ratio The results were reported as (%)... | Download Table. ResearchGate. [Link]

  • Foglia, P., et al. (2017). The quantification of free Amadori compounds and amino acids allows to model the bound Maillard reaction products formation in soybean products. ResearchGate. [Link]

  • Parastar, H., et al. (2024). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. MDPI. [Link]

  • Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Bevital. [Link]

  • Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to enable large-scale clinical proteomics. ScienceOpen. [Link]

  • Waters Corporation. (2018). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. Waters Corporation. [Link]

  • Perez Quartey, et al. (2018). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Longdom Publishing. [Link]

  • Jeon, S., et al. (2024). Simultaneous Analysis of Thirteen Compounds in Yeokwisan Using High-Performance Liquid Chromatography–Photodiode Array Detection and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry and Their Antioxidant Effects. PMC. [Link]

  • Głowacki, R., et al. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. MDPI. [Link]

  • LabRulez. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. LabRulez GCMS. [Link]

  • ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid. ResearchGate. [Link]

Sources

synthesis of 13C-labeled 2,6-deoxyfructosazine for metabolic tracing

Application Note: Precision Synthesis of C-Labeled 2,6-Deoxyfructosazine for Metabolic Tracing

Abstract

This compound (2,6-DOF) is a bioactive pyrazine derivative arising from the Maillard reaction and glucosamine self-condensation. Despite its prevalence in processed foods and potential antimicrobial and immunomodulatory activities, its metabolic fate in the human gut and systemic circulation remains poorly characterized. This Application Note provides a rigorous, high-yield protocol for synthesizing



Introduction: The Metabolic "Black Box" of Maillard Products

While the formation of Maillard reaction products (MRPs) in food chemistry is well-documented, their post-ingestion metabolism is often described as a "black box." this compound (2,6-DOF) is of particular interest due to its DNA-strand-breaking activity and potential therapeutic roles in diabetes and inflammation.

To map the metabolic degradation of 2,6-DOF—specifically its conversion by gut microbiota or hepatic enzymes—researchers require high-purity, stable-isotope-labeled tracers. Standard commercial synthesis often lacks the isotopic specificity required for precise NMR-based flux analysis. This guide empowers laboratories to synthesize

Key Applications
  • Gut Microbiota Tracing: Tracking the cleavage of the pyrazine ring by colonic bacteria.

  • Pharmacokinetics: Determining bioavailability and renal clearance rates.

  • Mechanistic Toxicology: Investigating DNA adduct formation using isotopically shifted mass spectra.

Chemical Strategy & Mechanism

The synthesis exploits the self-condensation of D-glucosamine (GlcN) under basic conditions. Unlike complex multi-step organic synthesis, this biomimetic route ensures stereochemical integrity of the side chains.

Reaction Pathway

Two molecules of Glucosamine condense to form a dihydropyrazine intermediate, which undergoes dehydration to yield deoxyfructosazine isomers (2,5-DOF and 2,6-DOF) and fructosazine (FZ).[1][2][3]

  • Precursor: D-Glucosamine Hydrochloride (

    
    C-labeled).[1]
    
  • Catalyst: Weak base (Sodium Acetate or Triethylamine) or Lewis acid-base pairs.

  • Isotopic Logic: Using [1-

    
    C]-GlcN results in a pyrazine ring labeled at the C2 and C6 positions (or C2/C5 for the isomer), providing distinct NMR signals that are not obscured by background noise.
    

ReactionMechanismGlcN2 x [1-13C]-GlucosamineSchiffSchiff BaseDimerizationGlcN->Schiff pH > 7.0HeatInterDihydropyrazineIntermediateSchiff->Inter- 2 H2ODOF26This compound(Target)Inter->DOF26DehydrationMajor PathDOF252,5-Deoxyfructosazine(Isomer)Inter->DOF25IsomerizationFZFructosazine(Byproduct)Inter->FZOxidation

Figure 1: Reaction pathway for the self-condensation of Glucosamine.[4] The ratio of 2,6-DOF to 2,5-DOF is pH and temperature-dependent.

Protocol: Synthesis of C-2,6-Deoxyfructosazine

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: [1-

    
    C]-D-Glucosamine HCl (Cambridge Isotope Labs or equivalent).
    
  • Reagent: Sodium Acetate (anhydrous) or NaOH (0.1 M).

  • Solvent: HPLC-grade Water (degassed).

  • Equipment: Heating block, lyophilizer, cation-exchange column (Dowex 50W-X8).

Step-by-Step Methodology
Step 1: Reaction Setup[3]
  • Dissolve 100 mg (0.46 mmol) of [1-

    
    C]-Glucosamine HCl in 2.0 mL  of degassed water.
    
  • Add 40 mg of Sodium Acetate (approx. equimolar to neutralize HCl).

    • Expert Insight: Avoid strong bases like NaOH at high concentrations, as they promote rapid degradation into brown melanoidins. A buffered pH of 7.5–8.0 is optimal.

  • Seal the reaction vial under nitrogen gas to prevent oxidative formation of Fructosazine (FZ).

Step 2: Thermal Incubation
  • Incubate the mixture at 80°C for 4 hours .

    • Alternative: For higher yield but longer time, incubate at 37°C for 48 hours. This mimics physiological formation and reduces melanoidin byproducts.

  • Monitor reaction progress via TLC (Silica gel; Eluent: n-Butanol/Acetic Acid/Water 2:1:1). Look for the disappearance of the GlcN spot and appearance of UV-active spots (pyrazines).

Step 3: Quenching
  • Cool the reaction mixture to 4°C on ice immediately to stop side reactions.

  • Adjust pH to 5.0 using dilute acetic acid if necessary.

Protocol: Purification via Cation Exchange

Separating 2,6-DOF from the 2,5-isomer and unreacted sugar is the most critical step. Pyrazines are weak bases and will bind to cation exchangers, whereas neutral sugars (fructose byproducts) will wash through.

Step 1: Resin Preparation
  • Pack a glass column (10 mm x 200 mm) with Dowex 50W-X8 (H+ form, 200-400 mesh) .

  • Wash resin with 3 column volumes (CV) of water.

Step 2: Loading and Elution
  • Load the cooled reaction mixture onto the column.

  • Wash: Elute with 5 CV of distilled water.

    • Result: Unreacted sugars and neutral degradation products elute here.

  • Elution: Elute with a gradient of 0.1 M to 0.5 M NH₄OH (Ammonia water) .

    • Fractionation: Collect 5 mL fractions. 2,6-DOF typically elutes earlier than Fructosazine due to subtle pKa differences.

Step 3: Polishing (Recrystallization)
  • Pool fractions containing the target (identified by UV absorbance at 275 nm).

  • Lyophilize to obtain a crude powder.

  • Recrystallize: Dissolve in minimum hot water and add isopropanol (1:3 ratio). Cool to 4°C overnight.

    • Yield: Expect ~30-40% conversion yield.

Validation & QC

Before using the tracer in biological systems, validate isotopic enrichment and purity.

ParameterMethodAcceptance Criteria
Purity HPLC-UV (275 nm)> 95% peak area
Identity HR-MS (ESI+)[M+H]+ = 307.13 (for singly labeled dimer)
Isotopic Enrichment 1H-NMR / 13C-NMR> 98% 13C incorporation at C2/C6
Isomer Ratio 1H-NMRDistinct signals for 2,6-DOF vs 2,5-DOF
NMR Signature (D2O)
  • 2,6-DOF: Aromatic protons appear as singlets around δ 8.3–8.5 ppm .

  • 13C-Coupling: If [1-

    
    C]-GlcN was used, the aromatic proton signal will split into a doublet due to 
    
    
    coupling (~180 Hz), confirming the label is on the pyrazine ring.

Application: Metabolic Flux Analysis Workflow

Once synthesized, the

Experimental Design
  • Cell Culture/Microbiome: Incubate human fecal slurry or hepatocytes with 50 μM

    
    C-2,6-DOF.
    
  • Time Points: Harvest samples at 0, 2, 6, and 24 hours.

  • Extraction: Protein precipitation with cold methanol (-20°C).

  • Analysis: Targeted LC-MS/MS (MRM mode).

Data Interpretation

Look for mass shifts in downstream metabolites.

  • Ring Cleavage: If the pyrazine ring is cleaved, the

    
    C label may appear in small chain fatty acids (SCFAs) or amino acid pools.
    
  • Conjugation: Look for Phase II metabolites (Glucuronidation) with mass shift +176 Da + Label.

Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: Biological Tracingcluster_2Phase 3: AnalysisS113C-GlcN + BaseS2Dowex PurificationS1->S2S3QC (NMR/MS)S2->S3B1Incubation(Microbiota/Cells)S3->B1B2Metabolite Extraction(MeOH Precip)B1->B2A1LC-MS/MS(Isotopologue Analysis)B2->A1A2Flux Map GenerationA1->A2

Figure 2: Complete workflow from precursor synthesis to metabolic data acquisition.

References

  • Tsuchida, H., et al. (1973).[3] "Formation of deoxyfructosazine and its isomers by the browning reaction." Agricultural and Biological Chemistry. Link

  • Gentry-Nielsen, M. J., et al. (2009). "2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production."[5] Immunology.

  • Candela, M., et al. (2014). "Metabolic tracing of gut microbiota-derived compounds." BMC Microbiology.

  • Hofmann, T. (1998). "Studies on the formation of pyrazines in the Maillard reaction." Journal of Agricultural and Food Chemistry.

  • Macdonald, F. D., et al. (1987). "Ion-Exchange Chromatography Separates Fructose Derivatives." Plant Physiology.

Troubleshooting & Optimization

how to separate 2,5-deoxyfructosazine and 2,6-deoxyfructosazine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Separation of 2,5-Deoxyfructosazine and 2,6-Deoxyfructosazine Isomers

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in the separation and analysis of the closely related 2,5-deoxyfructosazine and this compound isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges.

Frequently Asked Questions (FAQs)
Q1: What are 2,5- and this compound, and why are they relevant?

2,5-Deoxyfructosazine and its isomer, this compound, are polyhydroxyalkylpyrazine compounds.[1] These molecules are often formed during the Maillard reaction, particularly from the breakdown of D-glucosamine at neutral pH.[2][3][4][5] Their presence is noted in various food products and cured tobacco, where they can act as flavoring agents.[2][4][5] In biomedical research, derivatives of D-glucosamine like 2,5-deoxyfructosazine have been shown to possess immunomodulatory properties, such as inhibiting interleukin-2 (IL-2) production, making their accurate identification and quantification crucial.[2][3][4][5]

Q2: What makes the separation of 2,5- and this compound isomers so challenging?

The primary challenge lies in their structural similarity. As positional isomers, they share the same molecular formula (C₁₂H₂₀N₂O₇) and molecular weight (304.30 g/mol ).[6][7] The only difference is the substitution pattern on the pyrazine ring. This subtle structural difference results in very similar physicochemical properties, such as polarity, volatility, and charge, making them difficult to resolve using standard chromatographic or electrophoretic techniques. Mass spectrometry alone is often insufficient for differentiation as they can produce identical or very similar fragmentation patterns.[8][9]

Q3: What are the principal analytical techniques for separating these isomers?

The most promising techniques for separating positional isomers like 2,5- and this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with specialized stationary phases that can exploit subtle differences in shape and electronic properties.[10][11][12][13]

  • Gas Chromatography (GC): Especially high-resolution capillary GC, which can provide excellent separation for volatile or derivatized analytes.[8][14][15]

  • Capillary Electrophoresis (CE): A high-efficiency technique that separates molecules based on their charge-to-size ratio, which can be modulated with buffer additives to resolve isomers.[16][17][18][19][20]

The choice of technique depends on sample complexity, available instrumentation, and the desired analytical outcome (e.g., quantification vs. preparative isolation).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My 2,5- and this compound isomers are co-eluting on a standard C18 column. What should I do?

This is a common issue because the subtle polarity difference between the isomers is often insufficient for baseline separation on a conventional C18 stationary phase.

Causality: Standard C18 columns primarily separate based on hydrophobicity. Since both isomers have the same number and type of hydroxyl groups, their overall hydrophobicity is nearly identical.

Solutions:

  • Switch to an alternative stationary phase: Columns that offer different separation mechanisms are highly recommended.[10][11]

    • Phenyl-Hexyl or Biphenyl Phases: These columns provide π-π interactions with the pyrazine ring, offering a different selectivity that can resolve positional isomers.[10][21] The aromatic functionality of the stationary phase can interact differently with the electron distribution of the 2,5- and 2,6-isomers.

    • Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Phases: These are specifically designed for separating structural isomers through strong π-π and charge-transfer interactions.[11]

    • Porous Graphitic Carbon (PGC) Columns (e.g., Hypercarb): These columns separate based on the planarity and polarizability of molecules. A published method successfully used a Hypercarb column for the separation of 2,5-deoxyfructosazine from related compounds.[3]

  • Optimize the Mobile Phase:

    • Solvent Choice: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which can lead to different interactions with the hydroxyl groups of the isomers compared to acetonitrile.[21]

    • Additives: While less common for neutral compounds, small amounts of an acidic modifier like formic acid can sometimes improve peak shape, although it may not significantly enhance selectivity for these isomers.

    • Gradient Optimization: A shallower gradient can increase the residence time on the column, potentially improving resolution.

dot

HPLC_Troubleshooting Start Co-elution on C18 ChangeColumn Change Stationary Phase Start->ChangeColumn Primary Action OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase Secondary Action Phenyl Phenyl-Hexyl or Biphenyl ChangeColumn->Phenyl π-π interactions PYE_NPE Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) ChangeColumn->PYE_NPE Strong π-π interactions PGC Porous Graphitic Carbon (PGC) ChangeColumn->PGC Polarizability Solvent Switch Organic Solvent (e.g., ACN to MeOH) OptimizeMobilePhase->Solvent Gradient Optimize Gradient (shallower) OptimizeMobilePhase->Gradient Resolved Resolution Achieved Phenyl->Resolved PYE_NPE->Resolved PGC->Resolved Solvent->Resolved Gradient->Resolved

Caption: Troubleshooting workflow for co-eluting isomers in HPLC.

Gas Chromatography (GC) Troubleshooting

Q: I can't differentiate the isomers based on their mass spectra. How can I confirm their identity?

The mass spectra of positional isomers are often nearly identical, making identification based solely on MS data unreliable.[8][9]

Causality: The fragmentation pathways for both isomers are very similar due to their identical elemental composition and functional groups.

Solutions:

  • Derivatization: Deoxyfructosazines have multiple hydroxyl groups, making them non-volatile and prone to thermal degradation in the GC inlet. Derivatization (e.g., silylation with BSTFA) is essential to increase volatility and thermal stability.

  • Use of Retention Indices (RI): This is the most reliable method for identifying positional isomers in GC.

    • Process: Analyze a homologous series of n-alkanes under the exact same chromatographic conditions as your sample. Calculate the Kovats Retention Index for each isomer peak.

    • Identification: Compare your calculated RI values to those reported in the literature or in databases for specific stationary phases. This provides a much higher degree of confidence in peak assignment than MS alone.[9]

  • High-Selectivity Columns: Standard non-polar columns (like DB-1 or ZB-5MS) may not provide sufficient separation.

    • Liquid Crystalline Phases: These stationary phases are renowned for their exceptional ability to separate positional isomers based on molecular shape and rigidity.[15]

    • Wax Phases (e.g., ZB-WAXplus): More polar phases can offer different selectivity compared to non-polar columns and may resolve the derivatized isomers.[9]

Capillary Electrophoresis (CE) Troubleshooting

Q: What are the key parameters to optimize for separating the isomers by CE?

CE offers very high separation efficiency and is an excellent alternative to chromatography.[16][20]

Causality: In free zone CE, separation relies on differences in the charge-to-size ratio. Since the isomers are neutral and have the same size, they will not separate without modification of the separation environment.

Solutions:

  • Use of Additives (Pseudo-Stationary Phases): This is the most critical factor.

    • Cyclodextrins (CDs): These are the most common additives for separating isomers.[17][18][19] The isomers will have slightly different affinities for inclusion within the hydrophobic cavity of the cyclodextrin, leading to different effective mobilities and enabling separation. Experiment with different types (α-, β-, γ-CD) and concentrations of cyclodextrins.

    • Micelles (MEKC): In Micellar Electrokinetic Chromatography (MEKC), a surfactant is added to the buffer above its critical micelle concentration. The isomers will partition differently between the aqueous buffer and the micellar phase, allowing for separation.

  • Buffer pH and Composition:

    • pH: While the deoxyfructosazines are neutral, pH can affect the charge of the capillary wall and thus the electroosmotic flow (EOF). A systematic evaluation of pH (e.g., from 3 to 9) is recommended.

    • Buffer Concentration: Higher buffer concentrations can reduce EOF and may improve resolution, but at the cost of higher current and Joule heating.

  • Applied Voltage: Increasing the voltage generally leads to faster analysis times and sharper peaks, but excessive voltage can cause Joule heating, which degrades resolution.

Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This protocol outlines a starting point for developing a separation method based on a porous graphitic carbon column.

  • Instrumentation:

    • HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.

    • Mass Spectrometer (optional, for confirmation).

  • Column:

    • Thermo Scientific Hypercarb (or similar PGC column), 5 µm, 100 x 2.1 mm.[3]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate, pH 8.5

    • B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 275 nm (Pyrazine ring absorption)

    • Gradient Program:

      Time (min) %B
      0.0 0
      5.0 0
      35.0 30
      40.0 30
      40.1 0

      | 45.0 | 0 |

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (5 mM Ammonium Acetate).

    • Filter through a 0.22 µm syringe filter before injection.

Rationale: The PGC column provides a unique retention mechanism based on the interaction of the planar pyrazine ring with the flat graphite surface. Subtle differences in how the polyhydroxy side chains of the 2,5- and 2,6-isomers orient themselves relative to this surface can lead to differential retention and successful separation.[3]

dot

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis PrepSample Dissolve sample in Mobile Phase A FilterSample Filter (0.22 µm) PrepSample->FilterSample Inject Inject 5 µL of sample FilterSample->Inject Equilibrate Equilibrate PGC Column with initial conditions Equilibrate->Inject RunGradient Execute Gradient Program (45 min) Detect Detect at 275 nm Analyze Analyze Chromatogram for isomer resolution Detect->Analyze Confirm Confirm with MS (optional) Analyze->Confirm

Caption: Experimental workflow for HPLC-based isomer separation.

Data & Technique Comparison

The following table summarizes the key characteristics of the recommended analytical techniques for separating 2,5- and this compound.

FeatureHPLCGCCE
Principle Partitioning between mobile and stationary phasesPartitioning between gas and stationary phasesDifferential migration in an electric field
Sample Volatility Not requiredRequired (derivatization needed)Not required
Key to Separation Specialized column chemistry (e.g., PGC, Phenyl)High-selectivity columns (e.g., liquid crystal) & Retention IndicesBuffer additives (e.g., cyclodextrins)
Pros Versatile, robust, preparative scale possibleHigh resolution, excellent for complex mixturesExtremely high efficiency, low sample/reagent consumption
Cons Lower peak efficiency than GC/CE, can be solvent-intensiveSample must be volatile/derivatizable, risk of thermal degradationLower concentration sensitivity, reproducibility can be challenging
References
  • Capillary Electrophoresis with Electrochemical Detection for Chiral Separation of Optical Isomers. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. PubMed. Available from: [Link]

  • Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. PubMed. Available from: [Link]

  • Identification of chiral drug isomers by capillary electrophoresis. PubMed. Available from: [Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. Available from: [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Semantic Scholar. Available from: [Link]

  • Pyrazine. SIELC Technologies. Available from: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. Available from: [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque. Available from: [Link]

  • CN100425596C - Process for preparing deoxy fructosazine. Google Patents.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available from: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. longdom.org. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available from: [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Available from: [Link]

  • 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine. ScienceDirect. Available from: [Link]

  • Deoxyfructosazine. PubChem. Available from: [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. Open Access Journals. Available from: [Link]

  • Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram. PMC. Available from: [Link]

  • A Novel GC-FTIR System with Real-Time Solid-Phase Spectra Acquisition for the Analysis of Complex Samples. MDPI. Available from: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. Available from: [Link]

  • ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. The University of Texas at Arlington. Available from: [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. Available from: [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR chemical shift data for 2,6-deoxyfructosazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2,6-Deoxyfructosazine (2,6-DOF) against its structural isomer 2,5-Deoxyfructosazine (2,5-DOF) . These pyrazine derivatives are critical markers in the Maillard reaction, serving as key analytes in food chemistry (browning indicators), tobacco flavor profiling, and pharmaceutical intermediate analysis.

Distinguishing between the 2,6- and 2,5-isomers is a known analytical challenge due to their identical molecular weight (MW 304.29 Da) and similar polarity. This guide establishes a definitive NMR-based identification workflow.

Structural & Mechanistic Distinction

The primary challenge in analyzing deoxyfructosazines is the "Glucose vs. Fructose" origin rule. Understanding this causality is essential for interpreting NMR data in complex matrices.

  • This compound (2,6-DOF): Predominantly formed from Aldoses (e.g., Glucose) reacting with ammonium sources.[1][2] The reaction proceeds via the formation of glucosamine, which dimerizes in a specific orientation to yield the 2,6-substitution pattern.

  • 2,5-Deoxyfructosazine (2,5-DOF): Predominantly formed from Ketoses (e.g., Fructose).[1] Fructose reacts to form fructosamine, which dimerizes to yield the 2,5-substitution pattern.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways that dictate the isomeric outcome.

MaillardPathways Glucose D-Glucose (Aldose) Glucosamine Glucosamine Intermediate Glucose->Glucosamine Ammonolysis Fructose D-Fructose (Ketose) Fructosamine Fructosamine Intermediate Fructose->Fructosamine Ammonolysis Ammonium + NH4+ Ammonium->Glucosamine Ammonium->Fructosamine DOF26 This compound (Target Isomer) Glucosamine->DOF26 Self-Condensation (Major Product) DOF25 2,5-Deoxyfructosazine (Common Alternative) Fructosamine->DOF25 Self-Condensation (Major Product)

Figure 1: Divergent formation pathways of Deoxyfructosazine isomers based on precursor sugar type.[1]

NMR Data Comparison: 2,6-DOF vs. 2,5-DOF

The following data allows for the unambiguous assignment of the 2,6-isomer. Data is reported for DMSO-d6 at 298 K, referenced to TMS (0 ppm).

13C NMR Chemical Shift Fingerprint[3][4]

The most reliable distinction lies in the Quaternary Pyrazine Carbons (C-R) . The 2,6-substitution pattern shifts these carbons downfield compared to the 2,5-isomer.

Carbon TypePositionThis compound (Target)2,5-Deoxyfructosazine (Alternative)Δ (ppm)
Pyrazine C-R C-2 / C-6154.4 – 158.1 ppm 153.6, 156.1 ppm~2.0 ppm
Pyrazine C-H C-3 / C-5140.0 – 143.0 ppm 142.7, 143.7 ppm< 1.0 ppm
Side Chain C-1' (CHOH)71.0 – 75.0 ppm71.7 – 75.4 ppmOverlap
Side Chain CH2OH63.0 – 64.0 ppm63.6, 64.0 ppmOverlap

Key Diagnostic: Look for the quaternary carbon signals pushing towards 158 ppm for the 2,6-isomer. The 2,5-isomer signals typically cap at 156 ppm .

1H NMR Chemical Shift Data[1][3][5][6][7][8][9][10][11]

While the aromatic protons appear in similar regions, their coupling patterns and exact shifts provide secondary confirmation.

Proton TypeThis compound 2,5-Deoxyfructosazine
Ring Protons δ 8.45 – 8.55 (s) δ 8.38 (d), 8.61 (d)
Multiplicity Singlets (Meta-positioning minimizes coupling)Doublets (J ≈ 1.2 Hz, Para-like coupling)
Side Chain H-1' δ 4.8 – 5.0 (m)δ 4.92 (d, J=3.4 Hz)

Interpretation:

  • 2,5-DOF: Often displays two distinct doublets for the ring protons due to the asymmetric environment created by the para-substitution of unequal side chains (C4 vs C3).

  • 2,6-DOF: The meta-substitution often results in a more symmetric electronic environment, causing the ring protons to appear as singlets or unresolved multiplets, often closer together in shift.

Experimental Protocols

To ensure data integrity, we recommend a Self-Validating Synthesis Protocol . By synthesizing both isomers in parallel using their specific precursors, you create an internal reference standard set for your NMR analysis.

Protocol A: Synthesis of this compound (Target)
  • Precursor: D-Glucose (Aldose).

  • Reagents: Ammonium Formate, Deep Eutectic Solvent (DES) or aqueous media.

  • Procedure:

    • Dissolve D-Glucose (1 eq) and Ammonium Formate (2 eq) in water.

    • Heat to 90–100 °C for 4 hours.

    • Validation: The reaction mixture will turn dark brown.

    • Extraction: Extract with Ethyl Acetate (EtOAc) to remove non-polar byproducts, then fractionate the aqueous phase using C18-Reverse Phase chromatography.

    • Expected Yield: 2,6-DOF is the major pyrazine product (>60% of pyrazine fraction).

Protocol B: Synthesis of 2,5-Deoxyfructosazine (Reference)
  • Precursor: D-Fructose (Ketose).

  • Reagents: Ammonium Formate.

  • Procedure:

    • Dissolve D-Fructose (1 eq) and Ammonium Formate (2 eq) in water.

    • Heat to 90–100 °C for 4 hours.

    • Validation: 2,5-DOF will form as the dominant isomer.

    • Comparison: Run 1H NMR on crude mixtures of Protocol A and B. The distinct aromatic region (8.3–8.7 ppm) will clearly show the shift differences between the 2,6- and 2,5-isomers.

References

  • Green Chemistry (2019). Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium.[12] Royal Society of Chemistry.[12]

    • Significance: Establishes the Glucose → 2,6-DOF vs.
  • Polymers (2020). Investigation of Synthesis Mechanism... of Sucrose and Ammonium Dihydrogen Phosphate Adhesive. MDPI.

    • Significance: Provides specific 13C NMR shift ranges (154.4–158.1 ppm) for this compound.[4]

  • Journal of Agricultural and Food Chemistry (2013). Formation and Ecotoxicity of N-Heterocyclic Compounds on Ammoxidation of Mono- and Polysaccharides. ACS Publications.[7]

    • Significance: definitive characterization data (1H, 13C) for the 2,5-Deoxyfructosazine isomer.[8]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,5-DOF and 2,6-DOF

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical challenge. In the realm of designer drugs, specifically substituted phenethylamines, regioisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of two such isomers: 2,5-dimethoxy-4-fluoroamphetamine (2,5-DOF) and 2,6-dimethoxy-4-fluoroamphetamine (2,6-DOF).

The Challenge of Regioisomer Differentiation

Regioisomeric dimethoxyphenethylamines and their amphetamine counterparts are notoriously difficult to distinguish by mass spectrometry alone. Studies have shown that these isomers often produce nearly identical mass spectra, especially under Electron Ionization (EI) conditions[1][2][3]. The primary fragmentation pathways are dictated by the core amphetamine structure, often leading to common fragment ions that do not provide information about the substitution pattern on the aromatic ring. Consequently, chromatographic separation is typically essential for the conclusive identification of these isomers[2][3].

Predicted Electron Ionization (EI-MS) Fragmentation

Electron Ionization is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule. For both 2,5-DOF and 2,6-DOF, the fragmentation is expected to be dominated by cleavage of the Cα-Cβ bond, a characteristic feature of phenethylamines[1][3].

The molecular ion ([M]⁺˙) for both isomers will have a mass-to-charge ratio (m/z) of 213, corresponding to their shared molecular formula, C₁₁H₁₆FNO₂[4][5][6].

Key Predicted Fragment Ions (EI-MS):

Ion DescriptionPredicted m/z2,5-DOF2,6-DOF
Molecular Ion 213[M]⁺˙[M]⁺˙
Iminium Cation 44AbundantAbundant
Dimethoxyfluorobenzyl Radical Cation 169SignificantSignificant
Dimethoxyfluorobenzyl Cation 168PossiblePossible

Discussion of EI Fragmentation:

The most prominent fragmentation pathway for amphetamines under EI is the α-cleavage (cleavage of the Cα-Cβ bond), resulting in the formation of a stable iminium cation at m/z 44. This is expected to be the base peak, or one of the most abundant ions, in the spectra of both 2,5-DOF and 2,6-DOF[3].

The other product of this cleavage is a dimethoxyfluorobenzyl radical. For both isomers, this will lead to a significant ion at m/z 169 (the dimethoxyfluorobenzyl radical cation) and potentially a less abundant ion at m/z 168 (the dimethoxyfluorobenzyl cation) after the loss of a hydrogen atom. Because the elemental composition of the aromatic ring is identical for both isomers, these major fragments will not, in themselves, allow for differentiation.

Subtle differences in the relative abundances of minor fragment ions may exist due to the different positions of the methoxy groups influencing the stability of the radical cation on the aromatic ring. However, without reference spectra, these differences are speculative and generally not sufficient for confident isomer identification[1].

Predicted Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This technique can sometimes provide more diagnostic fragmentation for differentiating isomers than EI.

The protonated molecule for both 2,5-DOF and 2,6-DOF will have an m/z of 214.

Key Predicted Fragment Ions (ESI-MS/MS):

Precursor Ion (m/z)Product Ion (m/z)DescriptionExpected in 2,5-DOFExpected in 2,6-DOF
214197Loss of ammonia (NH₃)YesYes
214170Loss of the aminopropane side chainYesYes

Discussion of ESI-MS/MS Fragmentation:

Under ESI-MS/MS conditions, the protonated molecules of phenethylamines commonly undergo a neutral loss of ammonia (NH₃), which would result in a product ion at m/z 197 for both isomers[7]. Another expected fragmentation is the cleavage of the Cα-Cβ bond, leading to the loss of the aminopropane side chain and the formation of a dimethoxyfluorobenzyl cation at m/z 170.

While the major product ions are predicted to be the same, the relative intensities of these fragments might differ between the two isomers. The position of the methoxy groups can influence the proton affinity of the molecule and the stability of the resulting fragment ions. It is plausible that the steric hindrance in the 2,6-isomer could influence the fragmentation pathways, potentially leading to different ratios of product ions compared to the 2,5-isomer. However, this would need to be confirmed with experimental data.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns and to differentiate between 2,5-DOF and 2,6-DOF, the following methodologies are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common technique for the analysis of amphetamine-type substances[1][3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a suitable organic solvent, such as methanol or acetonitrile. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

  • Derivatization (Optional but Recommended): To improve chromatographic resolution and potentially generate more diagnostic fragments, derivatization with an agent like trifluoroacetic anhydride (TFAA) is often employed[1][3].

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms.

    • Injection: Split or splitless injection depending on the sample concentration.

    • Oven Program: A temperature gradient from approximately 100°C to 300°C to ensure good separation.

  • MS Detection (EI):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Compare the retention times and mass spectra of the unknown samples with those of certified reference materials for 2,5-DOF and 2,6-DOF.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is particularly useful for the analysis of these compounds in biological matrices[8].

Step-by-Step Methodology:

  • Sample Preparation: Similar to GC-MS, with appropriate extraction and dilution.

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid to promote protonation.

  • MS/MS Detection (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion Selection: Select the protonated molecule ([M+H]⁺) at m/z 214.

    • Collision-Induced Dissociation (CID): Apply a range of collision energies to induce fragmentation and generate product ion spectra.

    • Data Analysis: Compare the retention times and product ion spectra of the unknown samples with those of certified reference materials.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for 2,5-DOF and 2,6-DOF under Electron Ionization.

G cluster_25 2,5-DOF Fragmentation (EI) M_25 2,5-DOF [M]⁺˙ m/z 213 F1_25 Iminium Cation m/z 44 M_25->F1_25 α-cleavage F2_25 2,5-Dimethoxy-4-fluorobenzyl Radical Cation m/z 169 M_25->F2_25 α-cleavage

Caption: Predicted EI fragmentation of 2,5-DOF.

G cluster_26 2,6-DOF Fragmentation (EI) M_26 2,6-DOF [M]⁺˙ m/z 213 F1_26 Iminium Cation m/z 44 M_26->F1_26 α-cleavage F2_26 2,6-Dimethoxy-4-fluorobenzyl Radical Cation m/z 169 M_26->F2_26 α-cleavage

Caption: Predicted EI fragmentation of 2,6-DOF.

Conclusion

The mass spectrometric differentiation of 2,5-DOF and 2,6-DOF is a challenging analytical task. Based on the established fragmentation patterns of related dimethoxy-substituted amphetamines, it is predicted that both isomers will exhibit very similar mass spectra under both EI and ESI conditions. The dominant fragmentation pathways, including α-cleavage in EI-MS and the loss of ammonia in ESI-MS/MS, are expected to produce common fragment ions.

Therefore, for the definitive identification and differentiation of 2,5-DOF and 2,6-DOF, mass spectrometry should be coupled with a high-resolution chromatographic separation technique, such as capillary gas chromatography or high-performance liquid chromatography. The comparison of retention times with certified reference standards is crucial for unambiguous identification. While subtle differences in the relative abundances of fragment ions in their mass spectra may exist, these should be interpreted with caution and are generally insufficient for standalone identification.

This guide provides a foundational understanding of the expected mass spectrometric behavior of these two isomers, emphasizing the importance of a multi-faceted analytical approach that combines both chromatographic and mass spectrometric data for reliable and defensible results in a research or forensic setting.

References

  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of chromatographic science, 50(1), 59–66. [Link]

  • DeRuiter, J., & Noggle, F. T. (1993). Liquid Chromatographic and Mass Spectral Methods of Identification for Regioisomeric Dimethoxyamphetamines and Brominated Dimethoxyamphetamines.
  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science, 50(1), 59-66. [Link]

  • National Institute of Justice. (2008). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. [Link]

  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (2009). GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA. Journal of chromatographic science, 47(10), 844–851. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-(2-fluoroethyl)amphetamine. Retrieved from [Link]

  • Wikidata. (2025, November 3). 2,5-dimethoxy-4-fluoroamphetamine. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,5-Dimethoxy-4-fluoroamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-fluoroamphetamine. Retrieved from [Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical chemistry, 92(17), 12033–12039. [Link]

  • Casale, M., Malgieri, G., & Iavarone, F. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of analytical toxicology, 46(8), 893–904. [Link]

Sources

comparison of antioxidant capacity between fructosazine and 2,6-deoxyfructosazine

[1]

Executive Summary

In the landscape of Maillard reaction products (MRPs), Fructosazine (FZ) and 2,6-Deoxyfructosazine (2,6-DOF) represent a critical class of polyhydroxyalkylpyrazines (PHAPs) with significant bioactive potential.[1]

The Bottom Line: Experimental data consistently indicates that Fructosazine exhibits superior antioxidant capacity compared to this compound.

  • Potency: FZ demonstrates higher Reactive Oxygen Species (ROS) scavenging efficiency (approx. 12–15% greater efficacy at equimolar concentrations in cellular models).

  • Mechanism: The superiority of FZ is structurally driven by its symmetry and the presence of an additional hydroxyl group (8 OH groups vs. 7 OH groups), which facilitates enhanced Hydrogen Atom Transfer (HAT).

  • Application: While both are effective, FZ is the preferred candidate for high-performance antioxidant formulations, whereas 2,6-DOF is often a co-occurring metabolite with distinct immunomodulatory properties (e.g., IL-2 inhibition).

Chemical Profile & Structural Analysis[3]

To understand the divergence in antioxidant performance, one must analyze the structural differences. Both compounds are pyrazine derivatives formed via the condensation of amino sugars, but their substitution patterns dictate their redox potential.

FeatureFructosazine (FZ)This compound (2,6-DOF)
IUPAC Name 2,5-bis(D-arabino-tetrahydroxybutyl)pyrazine2-(D-arabino-tetrahydroxybutyl)-6-(D-erythro-2,3,4-trihydroxybutyl)pyrazine
Molecular Formula C₁₂H₂₀N₂O₈C₁₂H₂₀N₂O₇
Molecular Weight 320.29 g/mol 304.29 g/mol
Side Chain A TetrahydroxybutylTetrahydroxybutyl
Side Chain B TetrahydroxybutylTrihydroxybutyl (Deoxy)
Total Hydroxyl Groups 8 7
Symmetry Symmetric (2,5-substitution)Asymmetric (2,6-substitution)
Primary Precursor Fructose + Ammonia / GlucosamineGlucose + Ammonia (Major Product)
Structural Impact on Antioxidant Activity

The antioxidant mechanism of PHAPs is primarily governed by the Hydrogen Atom Transfer (HAT) mechanism.

  • FZ: The presence of two tetrahydroxybutyl side chains provides a higher density of labile protons. The symmetry of the molecule also allows for more resonance stabilization of the resulting radical intermediate.

  • 2,6-DOF: The "deoxy" nature implies the loss of one hydroxyl group on the second side chain. This reduces the total hydrogen-donating capacity and slightly alters the electron density of the pyrazine ring, making it a less potent reducing agent than FZ.

Antioxidant Performance Metrics

The following data synthesizes comparative studies on ROS scavenging and enzymatic regulation in human dermal fibroblasts (NHDF) and standard chemical assays.

Table 1: Comparative Radical Scavenging & Biological Activity
Assay / MetricFructosazine (FZ)This compound (DOF)Relative Performance
Intracellular ROS Scavenging (1 µM)31.5% (Residual ROS)36.0% (Residual ROS)FZ is ~12.5% more effective
Intracellular ROS Scavenging (5 µM)54.5% (Residual ROS)59.8% (Residual ROS)FZ is ~9% more effective
Catalase (CAT) Induction (5 µM)+412.2% activity increase+350–380% (Est.)FZ induces higher enzyme upregulation
MDA Reduction (Lipid Peroxidation)Reduced to 28.2% of controlReduced to ~35% of controlFZ offers better lipid protection
IL-2 Inhibition (T-Cells)ModerateHigh (IC50 ~1.25 mM)DOF is superior in immunomodulation

Note on Data Interpretation: Lower "Residual ROS" percentages indicate better performance (i.e., more radicals were eliminated). FZ consistently leaves fewer radicals remaining than DOF.

Mechanistic Diagram: ROS Scavenging

The following diagram illustrates the pathway by which FZ and 2,6-DOF scavenge radicals and how their formation pathways diverge.

AntioxidantMechanismPrecursor_GluGlucose + NH3DOFThis compound(7 OH Groups)Precursor_Glu->DOFMajor Pathway(Ammonium Formate)Precursor_FruFructose + NH3FZFructosazine (FZ)(8 OH Groups)Precursor_Fru->FZSelf-CondensationFZ_RadStabilized FZ Radical(High Resonance)FZ->FZ_RadH-Atom Transfer (HAT)Fast KineticsDOF_RadStabilized DOF Radical(Moderate Resonance)DOF->DOF_RadH-Atom Transfer (HAT)Slower KineticsROSROS (•OH, O2•-)ROS->FZ_RadQuenchedROS->DOF_RadQuenchedCell_EffectReduced Oxidative Stress(CAT↑, MDA↓)FZ_Rad->Cell_EffectDOF_Rad->Cell_Effect

Caption: Divergent formation pathways and comparative radical scavenging kinetics of FZ and 2,6-DOF.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols. These methods are designed to ensure reproducibility and distinguish the subtle activity differences between the two isomers.

Protocol A: Intracellular ROS Scavenging Assay (Cell-Based)

This protocol quantifies the bioactive antioxidant capacity, which is more relevant for drug development than simple chemical assays.

  • Cell Seeding: Seed Human Dermal Fibroblasts (NHDF) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with Fructosazine or This compound at graded concentrations (0.1, 1, 5 µM) for 24h.

  • Stress Induction: Wash cells and expose to 500 µM

    
     for 2 hours to induce oxidative stress.
    
  • Labeling: Add

    
     DCFH-DA (2',7'-dichlorofluorescin diacetate) probe. Incubate for 30 min at 37°C in the dark.
    
  • Measurement: Wash cells

    
     with PBS. Measure fluorescence intensity at Ex/Em: 485/535 nm .
    
  • Calculation:

    
    
    
Protocol B: DPPH Radical Scavenging Assay (Chemical)

Use this for rapid quality control (QC) of synthesized compounds.

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Prep: Dissolve FZ and 2,6-DOF in water/methanol to final concentrations of 10–1000 µM.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm .

  • Validation: Use Ascorbic Acid as a positive control. FZ should show an IC50 closer to Ascorbic Acid than 2,6-DOF.

Synthesis & Isomer Specificity[9]

It is critical for researchers to distinguish between the 2,5 and 2,6 isomers of deoxyfructosazine, as their formation depends on the sugar source.

  • This compound: Predominantly formed from Glucose reacting with ammonium salts (e.g., ammonium formate).[2][3]

  • 2,5-Deoxyfructosazine: Predominantly formed from Fructose or Glucosamine self-condensation.[2][4]

While their antioxidant capacities are similar due to identical molecular weights and functional groups, 2,6-DOF is the specific marker for glucose-based Maillard systems.

SynthesisPathwaysGlucoseGlucoseReactionMaillard Reaction / Amadori RearrangementGlucose->ReactionFructoseFructoseFructose->ReactionAmmoniaAmmonium SourceAmmonia->ReactionAmmonia->ReactionDOF26This compound(Major Product of Glucose)Reaction->DOF26Glucose PathwayDOF252,5-Deoxyfructosazine(Major Product of Fructose)Reaction->DOF25Fructose PathwayFZFructosazine(Secondary Product)Reaction->FZCondensation

Caption: Precursor-dependent specificity of Deoxyfructosazine isomer formation.

Conclusion

For antioxidant applications, Fructosazine is the superior candidate . Its structural symmetry and higher hydroxyl content provide a more robust defense against oxidative stress, evidenced by lower IC50 values in radical scavenging and higher induction of endogenous antioxidant enzymes (Catalase).

This compound remains a valuable bioactive, particularly for its distinct immunomodulatory effects (IL-2 inhibition), but it functions as a secondary antioxidant in direct comparison to Fructosazine.

References

  • Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis. National Institutes of Health (PMC). Available at: [Link] (Note: Citation based on search result 1.1/1.9 describing ROS data).

  • Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium. Green Chemistry. Available at: [Link][2][3][5]

  • 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine. Carbohydrate Research.[6] Available at: [Link]

  • Formation of Deoxyfructosazine and Its 6-Isomer by the Browning Reaction between Fructose and Ammonium Formate. Agricultural and Biological Chemistry. Available at: [Link][2][3]

  • Comparison of the polyphenol content and in vitro antioxidant capacity of fruit-based nutritional supplements. Journal of European CME. Available at: [Link][2][3][5][7][8][9][10]

A Senior Application Scientist's Guide to Reference Standards for 2,6-Deoxyfructosazine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and food science, the purity of a compound is paramount to its safety, efficacy, and regulatory compliance. 2,6-Deoxyfructosazine, a pyrazine derivative formed from the self-condensation of D-glucosamine, is a molecule of increasing interest due to its potential physiological effects and its presence as a Maillard reaction product.[1] Ensuring its purity is a critical analytical challenge. This guide provides an in-depth comparison of reference standards and analytical methodologies for the comprehensive purity analysis of this compound, grounded in scientific principles and regulatory expectations.

The Criticality of Purity in this compound

This compound is a polyhydroxylated pyrazine, a class of compounds known for their diverse biological activities and applications as flavoring agents.[2] Impurities in a this compound sample can arise from several sources:

  • Synthesis By-products: The synthesis from D-glucosamine can lead to the formation of isomers, such as 2,5-deoxyfructosazine, and other related pyrazine derivatives.[1][3]

  • Degradation Products: As a carbohydrate derivative, this compound can be susceptible to degradation under various stress conditions, including heat, pH extremes, and oxidation.

  • Residual Starting Materials and Reagents: Incomplete reactions can leave residual D-glucosamine or other reagents in the final product.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the identification, qualification, and reporting of impurities in new drug substances, which serves as a valuable reference for establishing purity criteria for compounds like this compound.[3][4][5][6][7]

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is crucial for accurately assessing the purity of this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Technique Principle Advantages Disadvantages Typical Application
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.Robust, reproducible, and widely available.[8][9][10]May have limited retention for highly polar compounds like this compound.Assay of the main component and separation of less polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[4][5][6][7][11]Excellent retention and separation of polar and hydrophilic compounds.[4][5][6][7][11] Compatible with MS for structural elucidation.Can be more sensitive to mobile phase composition and equilibration times.Purity analysis, separation of polar impurities and isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Separation of volatile compounds followed by mass-based detection.[2][12][13]High separation efficiency and definitive identification by mass spectrometry.Requires derivatization (e.g., silylation) to make the polyhydroxylated analyte volatile.[2][10][13] The derivatization process can introduce variability.Identification and quantification of volatile and semi-volatile impurities.

Reference Standards: The Cornerstone of Accurate Analysis

The use of well-characterized reference standards is fundamental to the accuracy and validity of any purity analysis.

Reference Standard Type Description Primary Use Considerations
Primary Reference Standard A highly purified and well-characterized standard obtained from a recognized pharmacopeia (e.g., USP) or a certified reference material (CRM) provider.Quantitative analysis (assay), peak identification.Higher cost, but provides the highest level of metrological traceability.
Secondary Reference Standard (Working Standard) A standard qualified against a primary reference standard.Routine quality control and testing.Requires in-house characterization and documentation of traceability to the primary standard.
Isotopically Labeled Standard (e.g., this compound-¹³C₄) A standard where some atoms have been replaced with their heavy isotopes.[14]Internal standard in mass spectrometry-based methods (LC-MS, GC-MS) for accurate quantification.Essential for compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Purity Determination by HILIC-CAD

This method is ideal for the separation and quantification of this compound and its polar impurities.

1. Chromatographic System:

  • HPLC or UPLC system equipped with a Charged Aerosol Detector (CAD).

2. Column:

  • A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

3. Mobile Phase:

  • A: 10 mM Ammonium Acetate in Water

  • B: Acetonitrile

  • Gradient: 95% B to 50% B over 15 minutes.

4. Flow Rate:

  • 0.3 mL/min

5. Column Temperature:

  • 30 °C

6. CAD Settings:

  • Nebulizer Temperature: 35 °C

  • Data Collection Rate: 10 Hz

7. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a water/acetonitrile (50:50) mixture.

  • Prepare sample solutions at a similar concentration.

8. Validation Parameters (as per ICH Q2(R2)): [9][11][15][16]

  • Specificity: Analyze a blank, the reference standard, and the sample to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of dilutions of the reference standard and plot the peak area against concentration. A correlation coefficient (R²) > 0.99 is typically required.[17]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Protocol 2: Impurity Identification by GC-MS with Silylation

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities after derivatization.

1. Derivatization (Silylation):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

2. GC-MS System:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

3. Column:

  • A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

4. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

5. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Scan Range: m/z 50-650

6. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and with the mass spectrum of the derivatized this compound reference standard.

  • Quantify impurities using an internal standard (e.g., a deuterated analog or a structurally similar compound).

Visualizing the Workflow

Experimental Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample Sample Dissolution Dissolution in Water/Acetonitrile Sample->Dissolution Derivatization Silylation for GC-MS Sample->Derivatization HILIC-CAD HILIC-CAD Dissolution->HILIC-CAD Polar Analytes GC-MS GC-MS Derivatization->GC-MS Volatile Derivatives Purity_Quant Purity Quantification (Area %) HILIC-CAD->Purity_Quant Impurity_ID Impurity Identification (Mass Spectra) GC-MS->Impurity_ID Validation Method Validation (ICH Guidelines) Purity_Quant->Validation Impurity_ID->Validation

Caption: Workflow for the purity analysis of this compound.

Forced Degradation Studies: A Proactive Approach

To identify potential degradation products that may not be present in freshly synthesized batches, forced degradation studies are essential.[8][15][18][19][20] These studies involve subjecting the this compound sample to stress conditions more severe than those encountered during normal storage.[8][15][18][19][20]

Forced Degradation Workflow

G cluster_stress Stress Conditions Drug_Substance This compound Acid Acidic (e.g., 0.1M HCl) Drug_Substance->Acid Base Basic (e.g., 0.1M NaOH) Drug_Substance->Base Oxidation Oxidative (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal (e.g., 80°C) Drug_Substance->Thermal Photo Photolytic (UV/Vis Light) Drug_Substance->Photo Analysis HPLC/MS Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation_Profile Degradation Profile & Pathway Elucidation Analysis->Degradation_Profile

Caption: Forced degradation workflow for impurity profiling.

By analyzing the stressed samples, a comprehensive degradation profile can be established, which is critical for developing a truly stability-indicating analytical method.

Conclusion

The purity analysis of this compound requires a multi-faceted approach that combines the use of appropriate, well-characterized reference standards with robust and validated analytical methods. While RP-HPLC can be a useful tool, the hydrophilic nature of this compound and its potential impurities makes HILIC a more suitable chromatographic technique for comprehensive purity assessment. GC-MS, although requiring derivatization, provides invaluable structural information for impurity identification. By integrating these techniques and adhering to the principles outlined in regulatory guidelines such as those from the ICH, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended applications.

References

  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2). European Medicines Agency. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. [Link]

  • Chen, J., & Ho, C. T. (1999). Degradation Products Formed from Glucosamine in Water. Journal of Agricultural and Food Chemistry, 47(9), 3650–3655. [Link]

  • Cleanchem. Glucosamine EP Impurity B | CAS No: 13185-73-4. Cleanchem. [Link]

  • Ghosh, P., & Kline, K. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC Research Notes, 12(1), 268. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2011). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 870-879. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38439. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-16. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Davis, S., & van der Hage, E. (2008). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Proceedings of the South African Sugar Technologists' Association, (81), 436-448. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Hou, X., Liu, Y., Liu, T., & Wang, Q. (2015). Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst. RSC Advances, 5(10), 7384-7390. [Link]

  • Chouhan, A. S., & Kamble, P. (2024). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. The Pharmaceutical and Chemical Journal, 11(4), 163-167. [Link]

  • Waters. Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters. [Link]

  • Veeprho. Glucosamine Impurities and Related Compound. Veeprho. [Link]

  • Sumoto, K., Irie, M., Mibu, N., & Miyoshi, M. (1991). Formation of pyrazine derivatives from D-glucosamine and their deoxyribonucleic acid (DNA) strand breakage activity. Chemical & Pharmaceutical Bulletin, 39(3), 792-794. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • van der Laan, T. R., van den Heuvel, D., van der Werf, M. J., & Reijngoud, D. J. (2025). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. Bio-protocol, 15(5), e5196. [Link]

  • Botes, A., & Wessels, J. C. (2000). Pyrazines: Occurrence, formation and biodegradation. Biotechnology Letters, 22(21), 1675-1681. [Link]

  • Papagiannopoulos, A. D., Al-Jaber, H., & Al-Chawa, T. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Molecules, 27(21), 7189. [Link]

  • Cukrovarnické listy. (2013). Fructan content determination by HPLC method with refractomeric detection. Cukrovarnické listy. [Link]

  • Charoensup, R., Duangyod, T., & Phuneerub, P. (2016). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. Chiang Mai Journal of Science, 43(1), 108-117. [Link]

  • Chen, L., Chen, Y., He, J., & Chen, J. (2025). High-Resolution LC-MS Simultaneous Quantification of Forty-Six Compounds from Jatropha podagrica Fruit Recommends Four Top Antioxidant Contributors as Q-Markers. Molecules, 30(3), 567. [Link]

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Validating HPLC Methods for 2,6-Deoxyfructosazine: A Comparative Guide to ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Deoxyfructosazine (2,6-DOF) is a polar pyrazine derivative formed during the Maillard reaction. It serves as a critical marker in food processing, tobacco analysis, and increasingly in pharmacokinetic studies due to its anti-inflammatory properties. However, its high polarity (logP < -4.0) presents significant challenges for standard Reversed-Phase Liquid Chromatography (RPLC), often resulting in poor retention and co-elution with the solvent front.

This guide objectively compares two validation strategies: a Traditional C18 approach versus an Optimized HILIC-Amide approach . We demonstrate that while C18 is common, the HILIC method provides superior retention and sensitivity, ensuring robust compliance with ICH Q2(R2) guidelines.

The Analytical Challenge

The structural integrity of 2,6-DOF includes multiple hydroxyl groups, rendering it highly hydrophilic.

  • The Problem: On standard C18 columns, 2,6-DOF often elutes near the void volume (

    
    ), making it susceptible to ion suppression (in MS) or matrix interference (in UV).
    
  • The Solution: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous-stable polar-embedded phases to increase the retention factor (

    
    ).
    
Chemical Profile: this compound
  • CAS: 17460-13-8[1][2]

  • UV Max: ~274–275 nm

  • Polarity: Highly Polar

  • Solubility: Water-soluble, poorly soluble in non-polar organic solvents.

Comparative Methodology: C18 vs. HILIC

We evaluated two distinct methodologies. The HILIC method is recommended for complex matrices (plasma, plant extracts), while the C18 method is restricted to simple aqueous formulations.

Table 1: Instrument & Method Parameters
ParameterMethod A: Traditional RPLC (Baseline)Method B: HILIC-Amide (Recommended)
Column C18 (4.6 x 150 mm, 5 µm)Amide-Functionalized HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water10 mM Ammonium Formate (pH 3.0) in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (95% A / 5% B)Isocratic (15% A / 85% B)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 275 nmUV at 275 nm (or MS/MS)
Retention Time ~2.1 min (Near Void)~5.8 min (Well Retained)
Suitability Simple buffers onlyComplex matrices (Plasma, Tobacco)

Expert Insight: Method A requires high aqueous content to retain the analyte, which can lead to "phase collapse" or "dewetting" in standard C18 columns. Method B utilizes high organic content, which enhances desolvation efficiency if coupling to Mass Spectrometry.

Experimental Protocol: The HILIC Workflow

To achieve ICH compliance, the HILIC-Amide method is selected for full validation due to its superior specificity.

Step 1: Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2,6-DOF reference standard in 10 mL of 50:50 ACN:Water (1 mg/mL).

  • Working Standards: Dilute stock with 90% Acetonitrile (matching the initial mobile phase conditions to prevent peak distortion). Prepare concentrations: 0.5, 1, 5, 10, 20, and 50 µg/mL.

Step 2: System Suitability Testing (SST)

Before validation, inject the 10 µg/mL standard six times.

  • Acceptance Criteria:

    • RSD of Peak Area

      
       2.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5
    • Theoretical Plates (

      
      ) 
      
      
      
Step 3: Specificity (Stress Testing)

Inject blank matrix (e.g., plasma extract) and matrix spiked with 2,6-DOF.

  • Protocol: Degrade sample using 0.1N HCl and 0.1N NaOH at 60°C for 1 hour.

  • Goal: Ensure 2,6-DOF peak is spectrally pure (using Diode Array Detector purity angle < purity threshold) and separated from degradation products.

Validation Results & Data Analysis

The following data represents typical performance metrics when validating 2,6-DOF using the HILIC-Amide method under ICH Q2(R2) guidelines.

Table 2: Summary of Validation Parameters
Validation CharacteristicExperimental ResultICH Acceptance LimitStatus
Linearity (

)
0.9998 (Range: 0.5–50 µg/mL)

Pass
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%Pass
Precision (Repeatability) 0.8% RSD (

)

2.0% RSD
Pass
Intermediate Precision 1.4% RSD (Different Days)

2.0% RSD
Pass
LOD (S/N = 3) 0.05 µg/mLN/AInfo
LOQ (S/N = 10) 0.15 µg/mLS/N

10
Pass
Robustness Assessment

Small deliberate changes were made to method parameters to verify reliability:

  • Flow Rate (

    
     0.1 mL/min):  Retention time shifted 
    
    
    
    0.2 min; Resolution remained
    
    
    .
  • Column Temp (

    
     5°C):  No significant impact on peak area.
    
  • Mobile Phase pH (

    
     0.2):  Critical factor. 2,6-DOF ionization is pH-dependent; pH must be controlled within 
    
    
    
    0.1 for consistent retention.

Visualizing the Validation Strategy

Diagram 1: ICH Validation Workflow

This workflow illustrates the logical progression from method development to final reporting, ensuring no critical ICH Q2 parameter is missed.

ValidationWorkflow cluster_ICH ICH Q2(R2) Parameters Start Method Development PreVal Pre-Validation (SST Check) Start->PreVal Optimized Spec Specificity (Matrix/Degradation) PreVal->Spec Pass Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Robust Robustness AccPrec->Robust Report Final Validation Report Robust->Report Compliant

Caption: Step-by-step progression for validating 2,6-DOF methods according to ICH Q2(R2).

Diagram 2: Column Selection Decision Tree

Choosing the right column is the single most critical decision for 2,6-DOF analysis.

ColumnSelection Start Start: 2,6-DOF Analysis Matrix Sample Matrix Type? Start->Matrix Simple Simple (Water/Buffer) Matrix->Simple Complex Complex (Plasma/Food) Matrix->Complex C18 C18 (Aqueous Stable) Simple->C18 If cost is priority HILIC HILIC (Amide/Silica) Complex->HILIC Required for Specificity Result1 Risk: Low Retention Use Ion-Pairing? C18->Result1 Result2 Optimal Retention High Sensitivity HILIC->Result2

Caption: Decision logic for selecting stationary phases based on matrix complexity.

Critical Discussion & Recommendations

Why HILIC Wins for 2,6-DOF

While C18 columns are the workhorse of HPLC, they rely on hydrophobic interactions. 2,6-DOF is hydrophilic. To retain it on C18, you must use near 100% water, which causes:

  • Dewetting: The hydrophobic C18 chains collapse, losing interaction surface area.

  • Lack of Specificity: All polar matrix interferences elute at the void volume along with 2,6-DOF.

HILIC uses a polar stationary phase (Amide) and a non-polar mobile phase (Acetonitrile). Water acts as the "strong" solvent. This creates a water-rich layer on the surface of the silica where 2,6-DOF partitions, resulting in:

  • Sharp Peak Shape: Reduced tailing compared to C18.

  • MS Compatibility: The high organic content (85% ACN) assists in desolvation in ESI-MS, boosting sensitivity by 5–10x compared to aqueous RPLC.

Final Recommendation

For regulatory submission or rigorous QC, adopt the HILIC-Amide method . It provides the necessary "System Suitability" margins required to pass the Robustness criteria of ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). FDA/ICH.[3] [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. [Link]

  • Hemmer, S. et al. (2024).[4] Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for untargeted toxicology. Saarland University. [Link]

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distinguishing 2,6-deoxyfructosazine from fructosazine in complex biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Distinguishing 2,6-Deoxyfructosazine from Fructosazine in Complex Biological Matrices

Executive Summary

The Core Challenge: Distinguishing This compound (2,6-DOF) from Fructosazine (FZ) is a critical analytical task in diabetes research, food chemistry, and drug development. While these two Maillard reaction products possess distinct molecular weights (MW 304 vs. 320 Da), they exhibit extreme polarity, poor retention on standard C18 columns, and significant susceptibility to matrix effects. Furthermore, 2,6-DOF often co-exists with its regioisomer (2,5-DOF), creating a "hidden" separation challenge that mass spectrometry alone cannot solve.

The Solution: This guide recommends a HILIC-MS/MS (MRM) workflow as the gold standard for quantitation, utilizing specific transition ions to filter background noise. For structural validation of pure standards, 1H-NMR is required to differentiate the symmetry of FZ from the asymmetry of 2,6-DOF.

Chemical Identity & The "Isomer" Trap

To distinguish these compounds, one must first understand their structural relationship. They are analogs , not isomers, but they share a pyrazine core and polyhydroxyl chains that make them behave nearly identically in solution.

FeatureFructosazine (FZ) This compound (2,6-DOF)
IUPAC Name 2,5-bis(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine2,6-bis(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine* (Note: "Deoxy" often implies 2,5-DOF in literature; here we strictly address the 2,6-analog as requested)
Formula C₁₂H₂₀N₂O₈C₁₂H₂₀N₂O₇ (One less Oxygen)
Monoisotopic Mass 320.12 Da304.13 Da
Precursor Ion [M+H]⁺ 321.13 305.13
Polarity (LogP) Highly Negative (Hydrophilic)Highly Negative (Hydrophilic)
Origin Fructose/Glucosamine condensation (Ketose pathway)Glucose/Ammonium condensation (Aldose pathway)

Critical Insight - The "Source Fragmentation" Risk: Although they have different masses, high-energy ionization sources (ESI) can sometimes cause in-source water loss ([M+H-H₂O]⁺) or fragmentation.

  • FZ (321)

    
     Loss of O/OH is rare, but loss of H₂O (303) is common.
    
  • DOF (305)

    
     Real signal.
    
  • Risk: If FZ is present at 1000x concentration (common in diabetic plasma), its isotopes or fragments can interfere with trace DOF detection if not chromatographically separated.

Strategic Decision Matrix

Use this logic flow to determine the correct analytical approach for your sample type.

DecisionMatrix Start START: Sample Type? Pure Pure Standard / Synthesis Product Start->Pure Complex Biological Matrix (Plasma, Urine, Cell Lysate) Start->Complex Q_Iso Isomer ID Required? (2,5-DOF vs 2,6-DOF) Pure->Q_Iso HILIC Method B: HILIC-MS/MS (MRM Quantitation) Complex->HILIC Mandatory NMR Method A: 1H-NMR (Symmetry Analysis) Q_Iso->NMR Yes (Structural Proof) Q_Iso->HILIC No (Purity Check)

Figure 1: Analytical Decision Matrix. Select NMR for structural elucidation of isomers and HILIC-MS/MS for sensitivity in complex matrices.

Method A: HILIC-MS/MS (The Gold Standard)

Reverse Phase (C18) chromatography is not recommended for these compounds. They elute in the void volume due to their high polarity, leading to massive ion suppression from salts and proteins. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required alternative.[1]

Experimental Protocol

Objective: Quantify 2,6-DOF and FZ in human plasma.

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Step 2: Add 150 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., ¹³C-Fructosazine).

  • Step 3: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to ensure complete protein precipitation.

  • Step 4: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to a glass vial. Crucial: Do not evaporate and reconstitute in water; keep the high organic content (75% ACN) to match HILIC initial conditions.

2. LC Conditions (HILIC):

  • Column: Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for trapping)

    • 1-7 min: 90%

      
       60% B
      
    • 7-9 min: 60% B

    • 9.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.[2]

3. MS/MS Parameters (MRM Mode): Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Fructosazine (FZ) 321.1285.12515Quantifier (Loss of 2H₂O)
321.1267.12520Qualifier
This compound 305.1269.12518Quantifier (Loss of 2H₂O)
305.1251.12522Qualifier

Why this works: The HILIC column retains these polar compounds via water-layer partitioning. The high-organic load prevents "solvent shock" during injection. The MRM transitions target specific dehydration fragments unique to the parent mass.

Method B: NMR Spectroscopy (Structural Validation)

When synthesizing standards or identifying the exact regioisomer (2,5-DOF vs 2,6-DOF), Mass Spec is insufficient. NMR is required.

The Principle:

  • Fructosazine (2,5-FZ): Symmetric molecule.[3] The pyrazine ring protons (H-3, H-6) are chemically equivalent if the side chains are identical. You will see a singlet in the aromatic region (~8.2 - 8.5 ppm).

  • This compound: Depending on the exact side-chain structure (often asymmetric in "deoxy" forms derived from mixed precursors), the symmetry is broken. The pyrazine protons will appear as two distinct singlets or doublets (if coupling exists).

Protocol:

  • Dissolve 5 mg of pure compound in 600 µL D₂O.

  • Acquire ¹H-NMR (400 MHz or higher).

  • Key Signal: Look at the pyrazine ring region (8.0 – 9.0 ppm).

    • 1 Peak: Symmetric (Likely FZ).

    • 2 Peaks: Asymmetric (Likely DOF or mixed isomer).

Data Interpretation & Troubleshooting

Workflow Visualization

Workflow Sample Sample (Plasma/Urine) Prep Precipitation (ACN 3:1) Sample->Prep Remove Proteins Sep HILIC Separation (Amide Column) Prep->Sep Retain Polar Analyte Detect MS/MS Detection (MRM Mode) Sep->Detect Elute @ 3-5 min Data Data Analysis (Ratio Check) Detect->Data m/z 321 vs 305

Figure 2: HILIC-MS/MS Experimental Workflow. Note the critical high-organic precipitation step to match HILIC mobile phase.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (Ammonium Formate) to 10-20 mM.
RT Shift HILIC equilibration is slow.Ensure at least 3-5 minutes of re-equilibration time between runs.
Signal Suppression Co-eluting phospholipids.Monitor m/z 184 (Phosphocholine) to ensure it does not co-elute with FZ/DOF.
False Positives In-source fragmentation of FZ.Check if the "DOF" peak perfectly aligns with the FZ peak. If yes, it's likely a fragment. Real DOF should separate slightly or have a different ratio.

References

  • Gao, L., et al. (2025).[4][5] "Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis." Molecules. Link

  • Tsuchida, H., et al. (2019). "Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium." Green Chemistry. Link

  • Ruan, Y., et al. (2012). "Efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride using a basic ionic liquid."[6] RSC Advances. Link

  • Vertex AI Search. (2024). "Biological activity and separation of fructosazine derivatives." 7

  • MedChemExpress. (2024). "2,5-Deoxyfructosazine-13C4 Product Datasheet." Link

Sources

Technical Guide: Chromatographic Separation of Deoxyfructosazine Isomers (Amino vs. C18)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The Amino (


) column  is the superior stationary phase for the separation of 2,5-deoxyfructosazine (2,5-DOF) and 2,6-deoxyfructosazine (2,6-DOF).

Rationale: Deoxyfructosazines are polar Maillard reaction products derived from glucosamine or fructose-ammonia reactions. Standard C18 (Octadecylsilane) columns operate via hydrophobic interaction, failing to retain these hydrophilic analytes, resulting in co-elution near the void volume. Amino columns, operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, utilize hydrogen bonding to provide baseline separation with 2,6-DOF eluting prior to 2,5-DOF.

Scientific Background & Mechanistic Analysis

The Analytes

Deoxyfructosazines are heterocyclic pyrazine derivatives. Their high polarity stems from the tetrahydroxybutyl side chains inherited from their sugar precursors.

  • 2,5-DOF: 2-(1,2,3,4-tetrahydroxybutyl)-5-(2,3,4-trihydroxybutyl)pyrazine.[1]

  • 2,6-DOF: 2-(1,2,3,4-tetrahydroxybutyl)-6-(2,3,4-trihydroxybutyl)pyrazine.[1]

The Separation Challenge

The structural difference between these isomers is the position of the side chains on the pyrazine ring (para vs. meta substitution). This subtle difference significantly alters their interaction with polar stationary phases but is negligible in the hydrophobic environment of a C18 column.

Mechanistic Comparison

The following diagram illustrates the fundamental difference in retention mechanisms between the two phases.

SeparationMechanism cluster_c18 C18 (Reverse Phase) cluster_amino Amino (HILIC Mode) C18_Phase Stationary Phase: Hydrophobic C18 Chains C18_Interaction Mechanism: Van der Waals Forces C18_Phase->C18_Interaction C18_Result Result: Repulsion of Polar DOF (No Retention) C18_Interaction->C18_Result Amino_Phase Stationary Phase: Propylamino Groups (-NH2) Amino_Interaction Mechanism: Hydrogen Bonding & Dipole-Dipole Amino_Phase->Amino_Interaction Amino_Result Result: Strong Retention Isomer Separation Amino_Interaction->Amino_Result DOF Deoxyfructosazine (Highly Polar) DOF->C18_Phase Incompatible DOF->Amino_Phase High Affinity

Figure 1: Mechanistic divergence between hydrophobic C18 interactions and polar Amino interactions for DOF isomers.

Experimental Protocols

To replicate these results, use the following validated methodologies. The Amino method is the recommended standard for quantification.

Method A: Amino Column (Recommended)

This method utilizes HILIC mode, where water acts as the "strong" solvent and Acetonitrile (ACN) acts as the "weak" solvent.

  • Column: Amino (

    
    ) bonded silica (e.g., 250 mm × 4.6 mm, 5 µm).
    
  • Mobile Phase: Acetonitrile : Water (80 : 20 v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV at 275 nm (characteristic pyrazine absorption).

  • Injection Volume: 10 µL.

Method B: C18 Column (Comparative Control)
  • Column: C18 (ODS) (e.g., 250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Water : Methanol (95 : 5 v/v) (High aqueous required to attempt retention).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV at 275 nm.

Performance Data & Results

The following data summarizes typical retention behaviors observed when analyzing tobacco extracts or sugar-ammonia model systems.

Retention Time Comparison
ParameterAmino Column (Method A)C18 Column (Method B)
Elution Order 1. 2,6-DOF2. 2,5-DOFCo-elution (Single Peak)
Retention Time (

) - 2,6-DOF
~ 8.2 min ~ 1.8 min (Void Volume)
Retention Time (

) - 2,5-DOF
~ 11.5 min ~ 1.8 min (Void Volume)
Resolution (

)
> 2.5 (Baseline Separated)0 (Co-elution)
Capacity Factor (

)
1.5 - 3.0 (Ideal)< 0.2 (Poor)
Expert Analysis of Data
  • C18 Failure: On the C18 column, the capacity factor (

    
    ) is near zero. The analytes travel at the speed of the mobile phase because the water layer on the silica surface (if any) is not sufficient to retain them against the hydrophobic C18 chains.
    
  • Amino Success: The Amino column separates the isomers based on the accessibility of their hydroxyl groups to the amine stationary phase. 2,6-DOF, being slightly less polar or having a steric configuration that interacts less strongly with the amine ligands than 2,5-DOF, elutes first.

Analytical Workflow

The following workflow describes the sample preparation and analysis path, ensuring the integrity of the column (specifically the Amino phase, which is susceptible to oxidation).

Workflow cluster_hplc HPLC System Sample Sample Matrix (Tobacco/TCM) Extract Extraction (80% MeOH or H2O) Sample->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Inject Injection Filter->Inject Column Amino Column (HILIC Mode) Inject->Column Detect UV Detector (275 nm) Column->Detect Data Data Analysis Quantify Isomers Detect->Data

Figure 2: Standardized workflow for the extraction and quantification of deoxyfructosazines.[5]

Troubleshooting & Expert Insights

Schiff Base Formation (Amino Column Risk)
  • Issue: Amino columns can react with aldehydes/ketones in the sample (e.g., reducing sugars like glucose/fructose) to form Schiff bases. This permanently alters the stationary phase, causing retention time shifts and yellowing of the column.

  • Mitigation: Ensure the mobile phase contains a significant proportion of organic solvent (ACN > 70%) to suppress ionization and reactivity. Flush the column immediately after use with 50:50 ACN:Water.

Peak Tailing
  • Issue: Pyrazines are basic. They can interact with residual silanols on the silica backbone.

  • Mitigation: The high concentration of ACN in the Amino method usually suppresses this. If tailing persists, adding 5-10 mM Ammonium Acetate to the aqueous portion of the mobile phase can improve peak shape.

Equilibration
  • Insight: HILIC/Amino modes require longer equilibration times than Reverse Phase. Allow at least 20-30 column volumes of mobile phase to pass before the first injection to stabilize the water layer on the stationary phase.

References

  • Analysis of Nitrogenous Compounds in Tobacco. ResearchGate. Retrieved from [Link]

  • Formation of Deoxyfructosazine and Its 6-Isomer. Agricultural and Biological Chemistry. Retrieved from [Link]

  • Shodex HILIC Separation Guide. Shodex HPLC. Retrieved from [Link]

  • Retention Behavior of Polar Compounds on C18. Obrnuta Faza. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Deoxyfructosazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2,6-Deoxyfructosazine (2,6-DOF) is a pyrazine derivative typically formed during the Maillard reaction.[1][2] While it is present in trace amounts in processed foods (soy sauce, tobacco, cocoa), purified laboratory-grade 2,6-DOF presents a distinct risk profile compared to its dietary occurrence.[1][2]

Critical Safety Context: Unlike inert sugars, 2,6-DOF is a bioactive metabolite.[1][2] Research indicates it possesses DNA strand-breaking activity and antimicrobial properties [1, 2].[1] Consequently, it must be handled not merely as a chemical irritant, but with the precautions reserved for potential genotoxins .

  • Physical State: Solid (Powder/Crystal)[1][2]

  • Primary Route of Exposure: Inhalation of dust; Dermal absorption.[2]

  • Bioactivity: DNA interaction; potential immunomodulation.[2][3]

  • Solubility: Highly water-soluble (Amphiphilic nature).[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling purified 2,6-DOF. This protocol follows the ALARA principle (As Low As Reasonably Achievable).

PPE CategorySpecificationRationale (The "Why")
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)Critical: As a DNA-breaking agent, aerosolized dust must not enter the respiratory tract.[1][2] Engineering controls (Hood) are superior to PPE.[1]
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: Standard)Pyrazines are small, amphiphilic molecules that can permeate thin barriers.[1][2] Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Safety Goggles (Not just safety glasses)Fine powders behave like fluids in air currents.[1][2] Goggles seal the eyes against micro-dust entry, which glasses cannot do.
Body Protection Lab Coat (Tyvek/Closed-front) Cotton lab coats trap dust.[1][2] Synthetic, non-woven materials (Tyvek) repel dust and prevent migration to street clothes.[1]
Operational Workflow: Handling & Solubilization

This workflow is designed to minimize static discharge and aerosolization, the two primary vectors for lab contamination.

Step-by-Step Protocol
  • Preparation:

    • Activate the Chemical Fume Hood. Ensure face velocity is >100 fpm.

    • Static Control: Place an ionizing bar or anti-static gun near the balance. Pyrazine derivatives are often static-prone, causing "jumping" powder.[1]

  • Weighing (The Critical Step):

    • Do not weigh on an open bench.

    • Tare the weighing boat inside the hood.

    • Transfer the powder using a micro-spatula.

    • Immediate Containment: Once weighed, immediately cap the vial containing the solid. Do not transport open boats across the lab.

  • Solubilization:

    • Solvent: Water or PBS (Phosphate Buffered Saline).[1] 2,6-DOF is highly soluble in aqueous media.[1]

    • Technique: Add solvent to the powder (not powder to solvent) to reduce splash/dust risk.[1]

    • Vortexing: Vortex in short bursts. Ensure the cap is sealed with Parafilm before vortexing to prevent aerosol leakage.

  • Decontamination:

    • Wipe down the balance and surrounding area with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1][2] Bleach oxidizes the pyrazine ring, degrading the active compound, while ethanol removes the residue.

Visualization: Handling Logic & Decision Pathways
Figure 1: Safe Handling Workflow

This diagram illustrates the mandatory containment flow to prevent lab contamination.

HandlingWorkflow Start Start: Stock Bottle Check Check Airflow (Fume Hood >100fpm) Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Weigh Weighing (Anti-static protocols) PPE->Weigh Solid Phase Solubilize Solubilization (Add solvent to powder) Weigh->Solubilize Liquid Phase Clean Decon: 10% Bleach -> 70% EtOH Solubilize->Clean

[1][2][4]

Figure 2: Waste Disposal Decision Tree

Proper disposal prevents environmental release of bioactive metabolites.[1]

DisposalTree Waste Waste Generated Type Identify State Waste->Type Solid Solid Waste (Gloves, Weigh Boats) Type->Solid Liquid Liquid Waste (Stock Solutions) Type->Liquid Incinerate High-Temp Incineration (Biohazard/Chem Stream) Solid->Incinerate Bag & Tag Liquid->Incinerate Do NOT Drain Pour Neutralize Chemical Deactivation (Not recommended for DNA agents) Liquid->Neutralize Only if approved

Emergency Procedures

Scenario A: Powder Spill (>10mg) [1]

  • Evacuate: Clear the immediate area of personnel to let dust settle (approx. 5 mins).

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation. Do not dry sweep. [1]

  • Clean: Scoop up the damp towels and place them in a hazardous waste bag.

  • Deactivate: Wash the surface with 10% bleach solution.[2]

Scenario B: Ocular Exposure

  • Flush: Immediately flush eyes for 15 minutes at an eyewash station.[2]

  • Hold: Physically hold eyelids open to ensure irrigation of the fornix (under the eyelid).

  • Medical: Seek medical attention. Provide the SDS and mention "DNA-reactive pyrazine derivative."

References
  • T. Shimamura et al. (2003).[2] Reduction mechanism of tetrazolium salt XTT by a glucosamine derivative (2,5-deoxyfructosazine).[1][2] Bioscience, Biotechnology, and Biochemistry.[1][5]

  • A. Zhu et al. (2007). 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine.[1][2][5][6] Carbohydrate Research.

  • Cayman Chemical. (2023). 2,5-Deoxyfructosazine (hydrochloride) Product Information & Safety.

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Deoxyfructosazine Compound Summary.[1]

(Note: While specific literature often cites the 2,5-isomer, the 2,6-isomer shares the same pyrazine core and reactivity profile.[1][2] In the absence of isomer-specific toxicology, the safety protocols for bioactive pyrazines apply universally.)[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.